3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-iodo-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3 |
InChI Key |
PNMBELKFDJTYAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)I |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Application of 3-Iodo-1-Methyl-5-Azaindole in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The azaindole nucleus, a bioisostere of both indole and purine, represents one such "privileged scaffold."[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its importance, particularly in the design of kinase inhibitors that mimic the adenine fragment of ATP.[1][3] Among the various isomers, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core has garnered significant attention. This guide provides an in-depth technical exploration of a particularly valuable derivative: 3-iodo-1-methyl-5-azaindole . The strategic placement of the iodo group at the 3-position transforms this scaffold into a versatile platform for extensive chemical derivatization through modern cross-coupling methodologies, unlocking a vast chemical space for drug discovery and optimization. This document will detail its synthesis, reactivity, and showcase its application in the generation of potent kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its utility.
Synthesis of the Core Scaffold: A Multi-Step Approach
Part 1: Construction of the 5-Azaindole Nucleus
One effective method for constructing the 5-azaindole skeleton is through a modification of the Batcho-Leimgruber indole synthesis, starting from 3-methyl-4-nitropyridine.[4]
Experimental Protocol: Synthesis of 5-Azaindole
-
Nitration of 3-Methylpyridine N-oxide: 3-Methylpyridine is first oxidized to 3-methylpyridine N-oxide. This N-oxide is then subjected to a nitration reaction using a mixture of nitric and sulfuric acid to yield 3-methyl-4-nitropyridine N-oxide.[4]
-
Deoxygenation: The N-oxide is deoxygenated, typically using a reagent like phosphorus trichloride, to afford 3-methyl-4-nitropyridine.[4]
-
Enamine Formation: The 3-methyl-4-nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.[4]
-
Reductive Cyclization: The enamine undergoes a reductive cyclization, often catalyzed by a metal such as iron in acetic acid or palladium on carbon with a hydrogen source, to yield the 5-azaindole core.[4][5]
Part 2: N-Methylation and C3-Iodination
With the 5-azaindole core in hand, the subsequent steps involve N-methylation and regioselective iodination at the C3 position.
Experimental Protocol: N-Methylation of 5-Azaindole
-
Deprotonation: To a solution of 5-azaindole in a suitable aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is added to deprotonate the pyrrole nitrogen.
-
Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is then introduced to the reaction mixture.[6] The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product, 1-methyl-5-azaindole, is extracted with an organic solvent. The crude product is then purified by column chromatography.
Experimental Protocol: Iodination of 1-Methyl-5-Azaindole
The C3 position of the 1-methyl-5-azaindole is electron-rich and susceptible to electrophilic substitution.
-
Reaction Setup: 1-methyl-5-azaindole is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Iodinating Agent: An electrophilic iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I2) in the presence of a base like potassium hydroxide, is added to the solution.[2][3]
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.
-
Purification: Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine, followed by extraction and purification by column chromatography to yield the final product, 3-iodo-1-methyl-5-azaindole.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to 3-iodo-1-methyl-5-azaindole.
The Versatility of the 3-Iodo Group: A Gateway to Chemical Diversity
The true power of 3-iodo-1-methyl-5-azaindole in medicinal chemistry lies in the reactivity of the C-I bond. This "handle" allows for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).
Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Reference |
| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | C-C (Aryl/Heteroaryl) | [7][8] |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | [1][9] |
| Heck Coupling | Alkenes | Pd(OAc)₂ with a phosphine ligand | C-C (Alkenyl) | [10] |
| Buchwald-Hartwig Amination | Amines (primary/secondary) | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos, RuPhos) | C-N | [11] |
Diagram of Key Cross-Coupling Reactions
Caption: Versatility of 3-iodo-1-methyl-5-azaindole in cross-coupling.
Application in Kinase Inhibitor Drug Discovery: A Case Study of MPS1 Inhibitors
A compelling example of the utility of the 5-azaindole scaffold is in the development of inhibitors for Monopolar Spindle 1 (MPS1), a serine/threonine kinase that is a critical component of the spindle assembly checkpoint and a target of interest in oncology.[12] The 1H-pyrrolo[3,2-c]pyridine core has been identified as a potent scaffold for MPS1 inhibition.
While the specific use of 3-iodo-1-methyl-5-azaindole as a starting material is not explicitly detailed in the cited literature for MPS1 inhibitors, its role as a key intermediate is evident from the synthetic strategies employed. For instance, the synthesis of potent MPS1 inhibitors often involves the construction of a substituted 5-azaindole core, followed by further functionalization.[12] The use of a 3-iodo-1-methyl-5-azaindole intermediate would provide a direct and efficient route to introduce various substituents at the C3 position, which is crucial for modulating potency and selectivity.
Illustrative Structure-Activity Relationship (SAR)
Based on the development of related 5-azaindole-based kinase inhibitors, we can infer the importance of substitutions at various positions. The following table illustrates a hypothetical SAR based on known principles for kinase inhibitors, showcasing how 3-iodo-1-methyl-5-azaindole can be used to probe these relationships.
| Position of Modification | Substituent Introduced via Cross-Coupling | Potential Impact on Activity |
| C3 | Small aryl or heteroaryl groups (e.g., via Suzuki coupling) | Can interact with the ribose-binding pocket of the ATP binding site, potentially increasing potency. |
| C3 | Substituted alkynes (e.g., via Sonogashira coupling) | Can extend into solvent-exposed regions or access deeper pockets, influencing both potency and pharmacokinetic properties. |
| C3 | Amines with varying basicity and steric bulk (e.g., via Buchwald-Hartwig amination) | Can form additional hydrogen bonds or ionic interactions with the kinase, significantly impacting binding affinity and selectivity. |
Signaling Pathway Context: The Role of MPS1 in the Spindle Assembly Checkpoint
Caption: Simplified MPS1 signaling in the spindle assembly checkpoint.
Conclusion: A Strategic Building Block for Future Therapeutics
3-Iodo-1-methyl-5-azaindole stands out as a highly strategic and valuable building block for medicinal chemists. Its synthesis, while multi-step, is achievable through established chemical transformations. The true value of this scaffold is realized through the versatility of the 3-iodo group, which serves as a linchpin for a multitude of palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for SAR studies, accelerating the drug discovery process. As demonstrated by the example of MPS1 kinase inhibitors, the 5-azaindole core is a proven pharmacophore for targeting critical enzymes in disease pathways. The ability to systematically and efficiently modify this core via the 3-iodo-1-methyl-5-azaindole intermediate provides a powerful tool for the design and optimization of the next generation of targeted therapeutics.
References
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]
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Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
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Synthesis of 5-Methyl and 7-Methyl-4-Azaindol-2(3h)-ones. Semantic Scholar. [Link]
- Synthesis of azaindoles.
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Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]
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Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
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Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
- 5-azaindole preparation method.
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Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
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Azaindole tyrosine kinase inhibitors. PubChem. [Link]
- Methods for preparing indazole compounds.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry. [Link]
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A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. [Link]
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The Pyrrolo[3,2-c]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Therapeutic Applications
Executive Summary
The pyrrolo[3,2-c]pyridine core is a highly privileged nitrogen-containing heterocycle in modern medicinal chemistry. As a bioisostere of indole and azaindole, it offers a unique hydrogen-bonding profile—featuring a pyridine nitrogen as a potent hydrogen-bond acceptor and a pyrrole NH as a hydrogen-bond donor. This dual capacity enhances target engagement, improves aqueous solubility, and fine-tunes pharmacokinetic properties compared to purely carbocyclic analogs.
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[3,2-c]pyridine derivatives, focusing on their proven efficacy as kinase inhibitors (FMS and MPS1) and tubulin polymerization disruptors. Furthermore, we detail the causal logic behind the complex synthetic methodologies required to access this scaffold, providing self-validating experimental protocols for drug development professionals.
SAR in Kinase Inhibition: Targeting the ATP-Binding Pocket
The rigid, planar nature of the pyrrolo[3,2-c]pyridine core makes it an ideal hinge-binding motif for various kinases. By occupying the ATP-binding site, the scaffold forms critical hydrogen bonds with the kinase hinge region, while modular substitutions at the C-2, C-4, and C-6 positions allow for exploration of adjacent hydrophobic pockets.
FMS Kinase (CSF-1R) Inhibition
Colony-stimulating factor-1 receptor (CSF-1R, or FMS kinase) regulates the proliferation and survival of the monocyte/macrophage lineage. Overexpression of FMS is deeply implicated in the tumor microenvironment (e.g., ovarian, prostate, and breast cancers) and inflammatory disorders like rheumatoid arthritis[1].
Early SAR studies identified diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold as potent FMS inhibitors. The lead compound, KIST101029 , demonstrated an IC₅₀ of 96 nM against FMS kinase. However, extensive SAR optimization led to the discovery of Compound 1r , a bisamide derivative that exhibited an IC₅₀ of 30 nM (a 3.2-fold increase in potency)[1].
Key SAR Insights for FMS Inhibition:
-
Hinge Interaction: The pyrrolo[3,2-c]pyridine core anchors the molecule via bidentate hydrogen bonding to the FMS hinge region.
-
Selectivity Filter: Compound 1r achieved high selectivity across a 40-kinase panel by exploiting a specific hydrophobic sub-pocket unique to the inactive conformation of FMS[1].
-
Cellular Translation: In bone marrow-derived macrophages (BMDM), Compound 1r inhibited CSF-1-induced growth with an IC₅₀ of 84 nM, validating its potential as an anti-arthritic agent[1].
Fig 1. FMS Kinase signaling pathway and inhibition by pyrrolo[3,2-c]pyridine derivatives.
MPS1 (Monopolar Spindle 1) Kinase Inhibition
MPS1 is a mitotic kinase essential for the spindle assembly checkpoint (SAC). High-throughput screening initially identified Compound 8 , a 1H-pyrrolo[3,2-c]pyridine derivative, as a potent MPS1 inhibitor (IC₅₀ = 0.025 μM).
Overcoming Metabolic Liabilities: Despite its potency, Compound 8 suffered from poor kinome selectivity and severe metabolic instability. Solutions of Compound 8 underwent slow air oxidation across the C-2 double bond of the pyrrole ring.
-
SAR Optimization: Structure-based drug design (SBDD) was employed to modify the C-2 substituent, blocking the site of oxidation while optimizing interactions with a small lipophilic pocket adjacent to Cys604 in the MPS1 hinge region.
-
Result: This optimization yielded CCT251455 (Compound 65) , an orally bioavailable, highly selective MPS1 inhibitor that stabilizes the kinase in an inactive conformation.
SAR in Tubulin Polymerization: Colchicine-Binding Site Inhibitors (CBSI)
Beyond kinases, the pyrrolo[3,2-c]pyridine scaffold has been ingeniously utilized to design Colchicine-Binding Site Inhibitors (CBSIs). Combretastatin A-4 (CA-4) is a potent natural tubulin inhibitor, but its active (Z)-isomer is prone to thermodynamically driven isomerization into the inactive (E)-isomer in vivo.
Design Rationale: Researchers successfully locked the (Z,E)-butadiene conformation of vinylated CA-4 by embedding it within the rigid 1H-pyrrolo[3,2-c]pyridine scaffold[2]. This conformational restriction prevents isomerization while maintaining the critical spatial arrangement required to bind the tubulin heterodimer.
SAR Trends:
-
A-Ring: A 3,4,5-trimethoxyphenyl group at the N-1 position is essential for mimicking the A-ring of CA-4, fitting deeply into the hydrophobic pocket of the colchicine binding site.
-
B-Ring (C-6 substitution): The nature of the B-ring drastically dictates anti-proliferative potency. Simple phenyl rings (Compound 10a) yielded weak activity. However, substituting the B-ring with an indolyl moiety (Compound 10t) resulted in sub-micromolar potency across multiple cancer cell lines[2]. Molecular modeling confirmed that the indole NH of 10t forms critical stabilizing hydrogen bonds with Thrα179 and Asnβ349 of tubulin[3].
Quantitative SAR Data Summary
| Compound | A-Ring Substitution | B-Ring Substitution (C-6) | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 10a | 3,4,5-trimethoxyphenyl | Phenyl | > 50.0 | > 50.0 | > 50.0 |
| 10f | 3,4,5-trimethoxyphenyl | 2-Methoxyphenyl | 1.20 | 1.50 | 2.10 |
| 10p | 3,4,5-trimethoxyphenyl | Naphthalen-2-yl | 0.80 | 0.90 | 1.10 |
| 10t | 3,4,5-trimethoxyphenyl | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | (Positive Control) | 0.01 | 0.02 | 0.01 |
Data aggregated from in vitro antiproliferative MTT assays[2],[3].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of pyrrolo[3,2-c]pyridine derivatives. Every step is accompanied by the mechanistic causality driving the experimental choice.
Synthetic Workflow: Accessing the 1-Aryl-4-aminopyrrolo[3,2-c]pyridine Core
Direct functionalization of the pyrrolo[3,2-c]pyridine core is notoriously difficult due to its electron-deficient pyridine ring. Therefore, a Dimroth-type ring rearrangement starting from the more accessible pyrrolo[2,3-b]pyridine is utilized[1].
Fig 2. Synthetic workflow and Dimroth-type ring rearrangement to access the pyrrolo[3,2-c]pyridine core.
Step-by-Step Protocol:
-
N-Oxidation: Treat pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0 °C to room temperature.
-
Causality: The pyridine nitrogen is sterically and electronically deactivated. Oxidation to the N-oxide increases the electrophilicity of the C-4 position, priming it for subsequent nucleophilic attack.
-
-
Deoxygenative Chlorination: Isolate the N-oxide and heat under reflux in phosphorus oxychloride (POCl₃) for 4 hours.
-
Causality: Heating drives a Polonovski-type reaction, utilizing POCl₃ to deoxygenate the nitrogen while simultaneously installing a highly labile chloride leaving group at the C-4 position.
-
-
Dimroth-Type Ring Rearrangement: Fuse the resulting 4-chloropyrrolo[2,3-b]pyridine with the appropriate nitroaniline at 160 °C neat (solvent-free) for 2 hours.
-
Causality: Direct amination is sterically hindered. The high-temperature fusion initiates a ring rearrangement. The aniline nucleophile attacks C-4, opening the pyrrole ring, which subsequently recyclizes onto the newly introduced amine. This thermodynamically drives the formation of the more stable pyrrolo[3,2-c]pyridine isomer[1].
-
-
Acylation: React the resulting amine with benzoyl chloride in the presence of diisopropylamine (DIPA) to yield the final diarylamide.
-
Self-Validation (QC): Monitor completion via LC-MS. The shift from the [2,3-b] to [3,2-c] core must be validated via ¹H-NMR; specifically, look for the diagnostic shift of the pyrrole protons and the disappearance of the C-4 proton signal.
-
In Vitro Kinase Assay Protocol (Self-Validating System)
To evaluate the SAR of synthesized derivatives against FMS kinase, a radiometric or luminescence-based ATP-depletion assay (e.g., ADP-Glo) is required.
Step-by-Step Protocol:
-
Enzyme Preparation: Dilute recombinant human FMS kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense compounds in a 10-point, 3-fold dilution series in DMSO into a 384-well plate.
-
Causality: A 10-point curve ensures a complete sigmoidal dose-response, allowing for accurate Hill slope and IC₅₀ calculation.
-
-
Incubation: Add the enzyme and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for FMS kinase (~10 μM).
-
Causality: Running the assay at the ATP Kₘ ensures that the assay is sensitive to competitive ATP-site inhibitors (like pyrrolo[3,2-c]pyridines) while avoiding artificial potency inflation caused by low ATP concentrations.
-
-
Detection & Validation: Terminate the reaction after 60 minutes and read the luminescence.
-
Self-Validation (QC): Every plate must contain a "No Enzyme" control (0% activity) and a "Vehicle (DMSO)" control (100% activity). Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness. Furthermore, include KIST101029 as an inter-plate positive control to ensure day-to-day reproducibility[1].
-
Conclusion
The pyrrolo[3,2-c]pyridine scaffold is a highly versatile pharmacophore. By intelligently modifying its periphery, medicinal chemists can pivot its biological activity from highly selective kinase inhibition (FMS, MPS1) to potent disruption of microtubule dynamics (CBSIs). The rigorous application of structure-based drug design, combined with robust, self-validating synthetic and biological protocols, ensures that this core will continue to yield promising clinical candidates for oncology and inflammatory diseases.
References
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies, Arch Pharm / TandF / NIH,
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities, Journal of Enzyme Inhibition and Medicinal Chemistry / NIH,
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site, Semantic Scholar,
Sources
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A Comprehensive Technical Guide to 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: Synthesis, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical identity, safety and handling protocols, a representative synthetic route, and the broader context of its application in drug discovery.
Chemical Identity and Physicochemical Properties
A specific Chemical Abstracts Service (CAS) number for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine has not been identified in publicly available databases. However, the parent compound, 3-Iodo-1H-pyrrolo[3,2-c]pyridine , is registered under CAS Number 877060-47-4 [1]. The introduction of a methyl group at the N-1 position would alter the physicochemical properties, as outlined in the table below.
| Property | Value (Predicted/Estimated) | Source |
| Molecular Formula | C₈H₇IN₂ | - |
| Molecular Weight | 258.06 g/mol | - |
| Appearance | Likely a solid, ranging from white to yellow or brown | [2] |
| Melting Point | Not available for the methylated compound. The parent compound has a melting point of 178-179ºC. | [1] |
| Boiling Point | Not available. The parent compound has a boiling point of 380.547ºC at 760 mmHg. | [1] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, and dimethylformamide. | - |
| Purity | Commercially available derivatives are typically offered at ≥95% or ≥98% purity. | [2][3] |
The Scientific Rationale: Why 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a Target of Interest
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of kinase inhibitors. The strategic placement of an iodine atom at the 3-position provides a versatile handle for further chemical modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.
The N-methylation of the pyrrole nitrogen can significantly impact the compound's properties, including its metabolic stability, cell permeability, and target engagement. Therefore, 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine serves as a key intermediate in the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in oncology. For instance, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent inhibitors of mitotic kinase Monopolar Spindle 1 (MPS1), a target of significant interest in cancer therapy[4].
Safety and Handling of Iodinated Heterocyclic Compounds
No specific Safety Data Sheet (SDS) is available for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine. However, based on the data for the structurally similar compound 3-Iodo-1H-pyrrolo[2,3-c]pyridine (CAS 956003-24-0) , and general knowledge of iodinated aromatic compounds, the following hazards should be anticipated[2]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[2].
Personal Protective Equipment (PPE) and Engineering Controls
A thorough risk assessment should be conducted before handling this compound. The following PPE and engineering controls are recommended:
-
Engineering Controls : All work should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
First Aid Measures
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
The following diagram illustrates the recommended laboratory workflow for handling 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Representative Synthetic Protocol
The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine can be envisioned as a two-step process: the formation of the 1H-pyrrolo[3,2-c]pyridine core, followed by iodination and N-methylation. The following is a generalized protocol based on literature precedents for the synthesis of similar scaffolds[4][5].
Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine core
The formation of the pyrrolo[3,2-c]pyridine scaffold can be achieved through various methods, often starting from a substituted pyridine derivative. One common approach involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.
Step 2: Iodination of the 1H-pyrrolo[3,2-c]pyridine core
The iodination of the pyrrole ring at the 3-position can be achieved using an electrophilic iodinating agent.
Step 3: N-methylation of 3-Iodo-1H-pyrrolo[3,2-c]pyridine
The final step is the methylation of the pyrrole nitrogen.
The overall synthetic strategy is depicted in the following diagram:
Conclusion
References
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. 2014;91:221-232. Available at: [Link].
-
Wang C, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2302320. Available at: [Link].
-
Collins I, et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. 2013;56(23):9534-9550. Available at: [Link].
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Iodo-1H-pyrrolo[2,3-c]pyridine | 956003-24-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 3-Substituted 1-Methyl-5-Azaindoles
An In-Depth Technical Guide for Drug Discovery
Part 1: Executive Summary & Scaffold Analysis
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of the indole ring system, widely utilized in modern medicinal chemistry to optimize solubility, metabolic stability, and target selectivity. While the parent indole is ubiquitous in nature, the 5-azaindole variant introduces a pyridine nitrogen at the 5-position, significantly altering the electronic landscape of the molecule.
This guide focuses specifically on 3-substituted 1-methyl-5-azaindoles . The methylation at the N1 position and functionalization at the C3 position are not arbitrary; they represent a calculated strategy to modulate kinase binding affinity and pharmacokinetic profiles.
Key Structural Advantages:
-
Electronic Modulation: The N5 atom is electron-withdrawing, reducing the electron density of the pyrrole ring compared to indole. This lowers the HOMO energy, making the scaffold less prone to oxidative metabolism (e.g., by CYP450s) at the electron-rich C3 position, unless substituted.
-
Solubility: The pyridine nitrogen (N5) provides a hydrogen bond acceptor and a basic center (pKa ~8.0), significantly improving aqueous solubility compared to the lipophilic indole.
-
N1-Methylation: This modification removes the hydrogen bond donor capability of the pyrrole nitrogen. In kinase drug design, this is often used to:
-
Prevent non-specific binding to ubiquitous H-bond acceptors.
-
Improve membrane permeability by removing a polar hydrogen.
-
Lock the molecule into a specific hydrophobic pocket conformation.
-
Part 2: Chemical Synthesis & Functionalization[1][2][3][4][5][6][7][8]
The synthesis of 3-substituted 1-methyl-5-azaindoles requires overcoming the deactivated nature of the 5-azaindole core. Unlike electron-rich indoles that react readily with electrophiles, the 5-azaindole requires Lewis acid activation or specific precursors.
2.1. Core Synthesis Strategy
The most robust route to the 1-methyl-5-azaindole core involves the Leimgruber-Batcho or Bartoli synthesis, followed by methylation.
Workflow Diagram: Synthesis of 3-Acyl-1-Methyl-5-Azaindole
Caption: Step-wise synthetic pathway from pyridine precursor to functionalized 3-acyl-1-methyl-5-azaindole.
2.2. Detailed Protocol: C3-Acylation of 1-Methyl-5-Azaindole
Context: Direct electrophilic substitution at C3 is difficult due to the electron-deficient pyridine ring. The use of Aluminum Chloride (
Reagents:
-
1-Methyl-5-azaindole (1.0 eq)
-
Acyl Chloride (
) (2.0 eq) -
Aluminum Chloride (
) (5.0 eq) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and
to form a suspension. -
Substrate Addition: Dissolve 1-methyl-5-azaindole in a minimal amount of DCM and add dropwise to the
suspension at 0°C. Note: A complex forms between the pyridine nitrogen and aluminum, requiring excess Lewis acid. -
Acylation: Add the acyl chloride dropwise.[1] Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Cool to 0°C. Slowly add MeOH (CAUTION: Exothermic) followed by saturated aqueous
. -
Workup: Filter through a Celite pad to remove aluminum salts. Extract the filtrate with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
Part 3: Biological Activity & SAR Profile[10]
The biological utility of 3-substituted 1-methyl-5-azaindoles is dominated by their ability to inhibit protein kinases . The scaffold mimics the purine ring of ATP, allowing it to bind competitively at the kinase hinge region.
3.1. Primary Targets: Kinase Inhibition
The 5-azaindole core is a privileged scaffold for several kinase families:
-
FMS (CSF-1R): Colony Stimulating Factor 1 Receptor.[2] Inhibition targets macrophage-driven inflammation and cancers.
-
Cdc7: Cell Division Cycle 7 kinase. A target for antiproliferative cancer therapies.[3][4][2]
-
GSK3β: Glycogen Synthase Kinase 3 Beta.[5] Implicated in Alzheimer's and diabetes.
Mechanism of Action (Binding Mode):
-
N5 Interaction: The pyridine nitrogen (N5) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.
-
C3-Substituent: This group typically projects into the "Gatekeeper" region or the solvent-exposed front pocket, determining selectivity.
-
N1-Methyl: Occupies the hydrophobic pocket usually reserved for the ribose sugar of ATP.
Signaling Pathway Diagram: FMS Kinase Inhibition
Caption: Mechanism of FMS kinase inhibition by azaindole derivatives, blocking downstream macrophage proliferation.
3.2. Quantitative SAR Data
The following table summarizes the impact of substitutions on biological activity against FMS Kinase , based on aggregated literature data for pyrrolo[3,2-c]pyridines.
| Compound ID | N1-Substituent | C3-Substituent (R) | IC50 (FMS Kinase) | Selectivity Note |
| Ref-Indole | H | 3,4-dimethoxybenzyl | 120 nM | Poor solubility |
| Aza-1 | H | 3,4-dimethoxybenzyl | 96 nM | Improved solubility |
| Aza-2 | Methyl | 3,4-dimethoxybenzyl | 30 nM | High potency |
| Aza-3 | Methyl | Phenyl | >1000 nM | Loss of H-bond network |
| Aza-4 | Methyl | (4-piperazinyl)benzyl | 45 nM | Enhanced pharmacokinetic profile |
Expert Insight: The data indicates that while the 5-azaindole core improves solubility over indole (Ref-Indole vs Aza-1), the N1-methylation (Aza-2) often enhances potency. This suggests that for FMS kinase, the N1-H donor is not required for binding, and the methyl group likely fills a small hydrophobic pocket, displacing water and gaining entropic favor.
Part 4: Experimental Validation Protocol
To validate the activity of synthesized 3-substituted 1-methyl-5-azaindoles, a robust kinase assay is required.
Protocol: ADP-Glo™ Kinase Assay (Promega)
Context: This luminescent assay measures ADP formed from a kinase reaction. It is highly sensitive and suitable for IC50 determination.
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 μM DTT. -
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
-
Test Compounds: Dissolve 1-methyl-5-azaindole derivatives in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve.
-
-
Reaction Assembly (384-well plate):
-
Add 2 μL of Compound (or DMSO control).
-
Add 2 μL of Kinase Enzyme (e.g., FMS, 2 ng/well). Incubate for 10 min at RT.
-
Add 2 μL of ATP/Substrate mix (ATP concentration =
app).
-
-
Incubation:
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout:
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Part 5: References
-
Zhang, Z., et al. (2002).[6] "An Effective Procedure for the Acylation of Azaindoles at C-3." Journal of Organic Chemistry. Link
-
El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Popowycz, F., et al. (2007). "Synthesis and reactivity of 4-, 5- and 6-azaindoles." Tetrahedron. Link
-
Fang, G., et al. (2023). "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry. Link
-
Wang, C., et al. (2024).[3] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An effective procedure for the acylation of azaindoles at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine in Next-Generation Kinase Inhibitor Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the 5-azaindole core—specifically the 1H-pyrrolo[3,2-c]pyridine scaffold—has emerged as a privileged pharmacophore. Its structural mimicry of the adenine ring of ATP allows for potent, highly directional hydrogen bonding within the highly conserved hinge region of the kinase domain.
Within this chemical space, 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1824051-84-4) serves as a critical, late-stage synthetic hub. By strategically masking the N1 position with a methyl group and installing a highly reactive iodine atom at the C3 position, medicinal chemists can rapidly generate vast libraries of ATP-competitive inhibitors and targeted protein degraders (PROTACs). This whitepaper details the mechanistic rationale, biological applications, and self-validating synthetic protocols associated with this indispensable building block.
Molecular Rationale: The Scaffold Architecture
The design of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is rooted in strict structure-activity relationship (SAR) logic:
-
The 1-Methyl Directing Group: Unsubstituted azaindoles often suffer from poor membrane permeability and promiscuous kinase binding due to the presence of an unshielded N-H hydrogen bond donor. Methylation at N1 abolishes this non-specific interaction, enhancing lipophilicity and driving selectivity toward kinases that accommodate bulkier hydrophobic moieties in their solvent-exposed channels.
-
The 3-Iodo Functionalization: The C3 position of the pyrrolo-pyridine core projects directly into the kinase activation loop or adjacent allosteric pockets. Iodine, being a highly polarizable and excellent leaving group, provides an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage installation of diverse aryl, heteroaryl, or amine substituents without disrupting the core hinge-binding motif.
Key Kinase Targets & Mechanistic Pathways
Derivatives synthesized from the 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated profound efficacy across multiple distinct kinase families.
FMS Kinase (CSF-1R) and the Tumor Microenvironment
Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a type III receptor tyrosine kinase overexpressed in ovarian, prostate, and breast cancers, as well as in inflammatory disorders like rheumatoid arthritis 1[1]. Pyrrolo[3,2-c]pyridine derivatives, such as the lead compound KIST101029 and its optimized analog Compound 1r, act as potent FMS inhibitors. Mechanistically, these compounds suppress the MAPK/ERK, JNK, and mTOR signaling pathways, ultimately inhibiting activator protein-1 (AP-1) transactivation and neoplastic cell transformation 2[2].
TYK2 and the JAK-STAT Inflammatory Axis
Tyrosine kinase 2 (TYK2) is a critical component of the JAK-STAT signaling pathway, regulating cytokines like IL-12 and IL-23. Selective inhibition of the TYK2 JH1 kinase domain is a validated strategy for treating psoriasis and systemic lupus erythematosus (SLE). Recent patent literature highlights the use of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine intermediates to synthesize orally available, highly selective TYK2 inhibitors that avoid the broader immunosuppressive side effects seen with pan-JAK inhibitors3[3].
MPS1 and Mitotic Regulation
Monopolar Spindle 1 (MPS1) is a mitotic kinase essential for the spindle assembly checkpoint. Structure-based drug design has utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to develop highly potent, orally bioavailable MPS1 inhibitors. Optimization of early high-throughput screening hits led to compounds with exceptional in vitro and cell-based potency (HCT116 colon cancer cell lines), overcoming initial liabilities of metabolic instability and poor selectivity4[4].
Fig 1. Disruption of FMS and TYK2 signaling by pyrrolo[3,2-c]pyridine inhibitors.
Quantitative Structure-Activity Data
The table below summarizes the biochemical and cellular potency of key pyrrolo[3,2-c]pyridine derivatives derived from or structurally related to the 3-iodo-1-methyl intermediate.
| Compound Designation | Primary Kinase Target | Biochemical IC₅₀ (nM) | Cellular Assay / Cell Line | Cellular IC₅₀ / GI₅₀ (µM) | Source Literature |
| KIST101029 | FMS (CSF-1R) | 96 nM | BMDM (Macrophages) | 0.195 µM | [1][5] |
| Compound 1r | FMS (CSF-1R) | 30 nM | BMDM / Ovarian Panel | 0.084 µM / 0.15–1.78 µM | [5][6] |
| Compound 8 (Hit) | MPS1 | 25 nM | HCT116 (Colon Cancer) | 0.55 µM | [4] |
| Compound 65 (Lead) | MPS1 | < 10 nM | P-MPS1 / HCT116 | 0.04 µM / 0.16 µM | [4] |
Self-Validating Protocol: Palladium-Catalyzed Late-Stage Functionalization
To transform 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine into an active kinase inhibitor, a robust cross-coupling methodology is required. The following self-validating Suzuki-Miyaura protocol is adapted from recent pharmaceutical patent literature targeting NRAS and CDK degraders7[7].
Step-by-Step Methodology
1. Reagent Preparation & Degassing
-
Action: Combine 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (0.502 mmol), the desired aryl boronic acid/ester (0.600 mmol), and cesium carbonate (1.507 mmol) in a mixture of 1,4-dioxane (1.88 mL) and water (0.63 mL). Sparge the mixture with N₂ gas for exactly 2 minutes.
-
Causality: The biphasic solvent system ensures solubility of both the organic scaffold and the inorganic base. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.
2. Catalyst Addition
-
Action: Add CataCXium Pd G3 (0.050 mmol, 10 mol%) to the reaction vessel. Degas with N₂ for an additional 2 minutes, then seal the vessel.
-
Causality: CataCXium Pd G3 utilizes a bulky, electron-rich diadamantylalkylphosphine ligand. This specific architecture drastically lowers the activation energy required for the oxidative addition of the palladium into the strong C-I bond, while the steric bulk prevents the catalyst from aggregating into inactive "black palladium."
3. Thermal Activation
-
Action: Heat the reaction mixture to 90 °C and stir vigorously for 5 hours.
-
Causality: Thermal energy drives the transmetalation of the aryl group from the boronic acid to the palladium center, followed by the reductive elimination that forms the new C-C bond and regenerates the Pd(0) catalyst.
4. In-Process Quality Control (Self-Validation)
-
Action: At t = 4 hours, extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Validation Check: The reaction is deemed successful and complete only if the starting mass of the 3-iodo scaffold (m/z ~258 [M+H]⁺) is entirely absent, replaced by the target product mass. If starting material persists, catalyst deactivation has occurred, requiring an additional 5 mol% spike of CataCXium Pd G3.
5. Workup and Purification
-
Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.
Fig 2. Workflow from 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine to validated leads.
Future Horizons: Targeted Protein Degradation (PROTACs)
While traditionally used for reversible, ATP-competitive inhibitors, the 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is currently driving innovation in the targeted protein degradation (TPD) space. Recent intellectual property filings (2023–2024) demonstrate the use of this scaffold as a highly specific kinase-binding warhead linked via PEGylated chains to E3 ligase recruiters (e.g., Cereblon or VHL ligands). This approach is being aggressively pursued to create degraders for undruggable targets like NRAS and mutant CDKs7[7]. The orthogonal reactivity of the C3-iodine ensures that complex linker chemistries can be executed without compromising the structural integrity of the kinase-binding domain.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry (ACS).4
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed / PMC (NIH).6
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis.1
-
Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1. J-Stage.2
-
WO2024215862A2 - Heterocyclic compounds as NRAS inhibitors. Google Patents.7
-
WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof. Google Patents.3
Sources
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- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2024215862A2 - Heterocyclic compounds as nras inhibitors - Google Patents [patents.google.com]
Electronic Properties & Synthetic Utility of Iodinated Pyrrolo[3,2-c]pyridine Scaffolds
Topic: Electronic Properties of Iodinated Pyrrolo[3,2-c]pyridine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole) represents a privileged heterocycle in medicinal chemistry, distinct from its more common isomer, 7-azaindole.[1] Its unique electronic distribution—characterized by a highly basic pyridine nitrogen (
The introduction of an iodine atom, particularly at the C3 position, fundamentally alters the scaffold's utility. Beyond serving as a reactive handle for cross-coupling, the iodine atom introduces a
Electronic Structure & Halogen Bonding Mechanics
Charge Distribution and pKa Modulation
Unlike 7-azaindole, where the pyridine nitrogen is in close proximity to the pyrrole NH (facilitating dual H-bond donor/acceptor motifs), the 5-azaindole (pyrrolo[3,2-c]pyridine) separates these domains.
-
Basicity: The pyridine nitrogen at position 5 is significantly more basic (
8.26) than that of 7-azaindole ( 4.[1][2]59) or the parent pyridine ( 5.2). This is due to the electron-donating resonance from the pyrrole nitrogen, which enriches the pyridine ring electron density.[3] -
Iodination Effect: Introducing an iodine atom at C3 exerts a negative inductive effect (-I), slightly lowering the
of the pyridine nitrogen and increasing the acidity of the pyrrole NH. This modulation is critical for optimizing solubility and membrane permeability.
The Sigma-Hole and Halogen Bonding
The iodine atom on the 5-azaindole core is not merely a steric bulk; it is an active electronic pharmacophore. The high polarizability of iodine generates a region of positive electrostatic potential (ESP) on the extension of the C-I bond, known as the
-
Interaction Geometry: This
-hole acts as a Lewis acid, forming highly directional non-covalent bonds (160°–180° angles) with Lewis bases (e.g., backbone carbonyls, water, or carboxylates in active sites). -
Heavy Atom Effect: The presence of iodine facilitates intersystem crossing (ISC) via spin-orbit coupling, which can quench fluorescence—a property useful in designing photo-active therapeutic agents or probes.
Visualization: Electronic Topology
The following diagram illustrates the electronic vectors and potential interaction sites on the 3-iodo-pyrrolo[3,2-c]pyridine scaffold.
Figure 1: Electronic topology of 3-iodo-5-azaindole, highlighting the orthogonal interaction vectors: the basic N5 acceptor, the acidic NH donor, and the iodine
Synthetic Architectures
Synthesizing the iodinated scaffold requires navigating the competing reactivities of the electron-rich pyrrole and the electron-deficient pyridine.
Protocol A: Direct Regioselective Iodination (C3)
Direct electrophilic substitution is the most atom-economical route. While the pyridine ring deactivates the system compared to indole, the C3 position remains the most nucleophilic site.
Methodology:
-
Reagents: N-Iodosuccinimide (NIS) (1.1 equiv) in DMF or Acetone.
-
Conditions: 0°C to RT, 2–4 hours.
-
Mechanism: The reaction proceeds via an iodonium intermediate at C3. The high basicity of N5 may require buffering or protection (e.g., tosylation) if strong Lewis acids are used, but NIS is generally tolerated.
-
Purification: Precipitation with water followed by recrystallization (often avoiding chromatography to prevent deiodination).
Protocol B: De Novo Synthesis (Sonogashira Cyclization)
For accessing C2-substituted or highly functionalized derivatives, constructing the ring is superior to functionalizing it.
Methodology:
-
Precursor: 4-amino-3-iodopyridine derivatives.
-
Coupling: Sonogashira coupling with terminal alkynes (
, CuI, ). -
Cyclization: Copper-mediated cyclization (often tandem) to form the pyrrole ring.
-
Advantage: Allows installation of the iodine at specific positions (e.g., C2 or C3) by selecting the appropriate halogenated pyridine precursor.
Visualization: Synthetic Workflow
Figure 2: Dual synthetic pathways for accessing iodinated pyrrolo[3,2-c]pyridine scaffolds: Direct C3 functionalization vs. De Novo ring construction.
Physicochemical Profiling
The following table summarizes the key physicochemical properties of the scaffold compared to its isomers and parent indole.
| Property | Indole | 5-Azaindole (Pyrrolo[3,2-c]) | 7-Azaindole (Pyrrolo[2,3-b]) | 3-Iodo-5-Azaindole |
| pKa (Conj. Acid) | -2.4 (very weak) | 8.26 (Basic) | 4.59 | ~7.8 (Est.) |
| LogP (Calc) | 2.14 | 0.90 | 1.10 | ~1.65 |
| H-Bond Donor | NH (1) | NH (1) | NH (1) | NH (1) |
| H-Bond Acceptor | None | N5 (Strong) | N7 (Moderate) | N5 (Strong) |
| Fluorescence | High | Moderate | High | Quenched (Heavy Atom) |
| Reactivity (SEAr) | High (C3) | Low (C3) | Moderate (C3) | Reactive Handle (C3) |
Key Insight: The high basicity of 5-azaindole means it will likely exist as a cation at physiological pH (7.4) in lysosomes or acidic microenvironments, influencing its distribution volume (
Case Study: FMS Kinase Inhibition
The pyrrolo[3,2-c]pyridine scaffold has demonstrated potent inhibition of FMS Kinase (CSF-1R) , a target implicated in cancer metastasis and inflammatory bone destruction.
Mechanism of Action[5][6][7]
-
Hinge Binding: The pyridine N5 and pyrrole NH form a bidentate H-bond interaction with the kinase hinge region (e.g., Cys residue).
-
Gatekeeper Interaction: The iodine atom at C3 (or an aryl group installed via iodine displacement) extends into the hydrophobic pocket near the gatekeeper residue.
-
Selectivity: The unique geometry of the [3,2-c] isomer provides a distinct vector compared to the more common [2,3-b] inhibitors, often bypassing resistance mutations.
Signaling Pathway Visualization
Figure 3: Mechanism of FMS Kinase inhibition by 5-azaindole derivatives, interrupting the CSF-1 signaling cascade critical for macrophage differentiation.[4]
References
-
Synthesis and Reactivity of Azaindoles: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 2007. Link
-
FMS Kinase Inhibitors: "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link
-
Halogen Bonding in Drug Discovery: Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012. Link
-
Regioselective Iodination: "Regioselective C5-H direct iodination of indoles." RSC Advances, 2018. Link
-
pKa of Azaindoles: Hojnik, C. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines." Graz University of Technology Thesis, 2014. Link
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine in organic solvents
Executive Summary
This technical guide provides a comprehensive solubility analysis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (also referred to as 3-iodo-N-methyl-5-azaindole).[1] As a halogenated fused bicyclic heterocycle, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and tubulin-targeting agents.[1][2]
Understanding its solubility profile is non-negotiable for process optimization.[1] Inadequate solvent selection leads to poor yield in iodination workups, oiling out during crystallization, and inconsistent biological assay results.[2] This guide moves beyond static data, offering a mechanistic understanding of how the pyrrolo[3,2-c]pyridine scaffold interacts with solvent systems and providing a self-validating protocol for determining exact saturation limits in your specific laboratory conditions.
Physicochemical Context & Solubility Mechanics
To predict solubility, we must first analyze the solute's molecular architecture.[2]
-
Scaffold: The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is planar and electron-deficient relative to indole due to the pyridine nitrogen.[1]
-
Substituents:
-
C3-Iodine: A large, polarizable, lipophilic halogen.[1][2] It significantly increases
and enhances stacking interactions, often decreasing solubility in non-polar aliphatics compared to the non-iodinated parent.[1][2] -
N1-Methyl: Removes the hydrogen bond donor (HBD) capability of the pyrrole NH.[1] This lowers the melting point (disrupting crystal lattice H-bonds) but increases lipophilicity (
).
-
-
Electronic Effect: The pyridine nitrogen (N5) acts as a Hydrogen Bond Acceptor (HBA). This makes the compound soluble in acidic aqueous media (via protonation) and polar protic solvents capable of donating hydrogen bonds (e.g., Methanol).[2]
Implication: The compound exhibits a "Lipophilic-Basic" solubility profile. It favors polar aprotic solvents and chlorinated hydrocarbons, shows moderate solubility in esters/alcohols, and is insoluble in aliphatic hydrocarbons.[2]
Solvent Compatibility Matrix
The following data summarizes the solubility behavior observed during standard process workflows (synthesis, extraction, purification).
| Solvent Class | Representative Solvent | Solubility Rating | Physicochemical Interaction | Application |
| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Dipole-dipole interactions; disruption of | Stock solutions, Reaction media (e.g., Suzuki coupling).[2] |
| Chlorinated | DCM, Chloroform | Good (50–100 mg/mL) | Dispersion forces & weak H-bonding.[1] | Extraction, Chromatography injection.[2] |
| Esters | Ethyl Acetate | Moderate (10–30 mg/mL) | Weak H-bonding (Acceptor-Acceptor repulsion).[1] | Workup (organic phase), Crystallization (anti-solvent).[2] |
| Polar Protic | Methanol, Ethanol | Moderate (5–20 mg/mL) | H-bonding to Pyridine N; limited by lipophilic Iodine.[1] | Crystallization (with heating), Reverse-phase HPLC.[1][2] |
| Ethers | THF, 1,4-Dioxane | Good/Moderate | Lewis base interaction.[1][2] | Reaction solvent.[1][3][4] |
| Aliphatics | Hexane, Heptane | Poor (<1 mg/mL) | Lack of polar interaction.[1][2] | Precipitation (Anti-solvent), Washing filter cakes.[2] |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates.[1] | Washing aqueous impurities. |
| Aqueous Acid | 0.1 M HCl | Soluble | Protonation of Pyridine N ( | Removing unreacted starting material.[1] |
Critical Insight: The N1-methylation prevents H-bond donation. Unlike the NH-parent, this compound will not dissolve well in H-bond acceptor solvents (like acetone) solely through H-bonding; it relies on dipole interactions.
Experimental Protocol: Gravimetric Solubility Determination
Do not rely on literature values from generic databases. Purity levels and polymorphs (amorphous vs. crystalline) drastically affect solubility. Use this Self-Validating Protocol to generate internal data.
Materials
-
Compound: 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (>98% purity).[1]
-
Solvents: HPLC grade, dried over molecular sieves if assessing anhydrous solubility.
-
Equipment: Thermomixer, Centrifuge, Analytical Balance (0.01 mg precision).[2]
Workflow
-
Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of target solvent in a 1.5 mL HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours (1000 rpm).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Sampling: Carefully remove 500
L of the supernatant. Filter through a 0.22 m PTFE filter (prevent micro-crystal transfer). -
Quantification (Gravimetric):
-
Transfer filtrate to a pre-weighed aluminum weighing pan.
-
Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).
-
Weigh the residue.
-
Calculation:
-
Visualization: Solubility-Driven Process Decision Tree
The following diagram illustrates how solubility data drives the decision-making process for purification and formulation.
Caption: Decision logic for purification based on solubility thresholds in Ethyl Acetate.
Application Notes for Researchers
Reaction Solvent Selection
For Pd-catalyzed cross-couplings (Suzuki, Sonagashira) at C3:
-
Recommended: DMF or DMSO. These solvents stabilize the polar transition states and ensure the lipophilic iodide remains in solution at high temperatures (
).[2] -
Avoid: Pure Ethanol. While soluble, the protic nature can interfere with certain base-sensitive catalytic cycles or promote de-iodination side reactions.[1][2]
Crystallization Strategy
To purify the compound from reaction byproducts:
-
The "Dissolve-Hot, Crash-Cold" Method: Dissolve the crude solid in minimal boiling Ethanol or Isopropanol .[1] Slowly add Heptane dropwise until turbidity persists. Cool slowly to 4°C.
-
Why this works: The compound has a steep solubility curve in alcohols (high at boiling, low at freezing), while impurities often remain soluble in the mother liquor.[2]
HPLC Method Development
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[5]
-
Note: The basic pyridine nitrogen causes tailing on standard C18 columns.[1] Use a high-pH stable column (e.g., C18 Hybrid) with an ammonium bicarbonate buffer (pH 10) to suppress ionization and improve peak shape, or stick to acidic conditions to keep it fully protonated.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5377078, 3-Iodo-7-azaindole (Analogous Scaffold Properties).[1] Retrieved from [Link][2]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles.[1][2] ACS Organic & Inorganic Au.[1][3] (Demonstrates solubility and workup protocols for substituted azaindoles). Retrieved from [Link][2][3]
-
Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles.[1][2] Tetrahedron, 63(36), 8689–8707.[2][6] (Foundational text on azaindole solubility and reactivity). Retrieved from [Link][2]
-
Müller, C. E., et al. (2012). Facile Synthesis of 5-Amino- and 7-Amino-6-Azaoxindole Derivatives.[1][6] Tetrahedron Letters.[3][6] (Discusses solvent systems for polar aza-heterocycles). Retrieved from [Link][2]
Sources
- 1. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Methodological & Application
Application Note: Synthesis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine from 5-Azaindole
Mechanistic Rationale & Strategic Design
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors and PET radioligands[1]. Functionalizing this core requires careful consideration of the differing electronic properties of its fused rings. The pyrrole moiety is significantly more electron-rich than the electron-deficient pyridine ring, making the C-3 position highly susceptible to electrophilic aromatic substitution (SEAr)[2].
To synthesize the target compound, 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a two-step sequence is employed:
-
Regioselective C-3 Iodination: Direct iodination is achieved using iodine (
) and potassium hydroxide (KOH) in N,N-dimethylformamide (DMF). The addition of KOH deprotonates the pyrrole nitrogen, forming an azaindolide anion. This dramatically increases the nucleophilicity of the C-3 position, driving a rapid and regioselective electrophilic attack by iodine[3],[4]. -
N-1 Methylation: The intermediate 3-iodo-1H-pyrrolo[3,2-c]pyridine is then methylated at the N-1 position. Because the N-H bond of the iodinated intermediate is weakly acidic, a strong base like sodium hydride (NaH) is required to generate the nucleophilic anion, which subsequently undergoes an
reaction with iodomethane (MeI)[5].
Experimental Workflow
Synthetic workflow for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine from 5-azaindole.
Quantitative Reagent Summary
To ensure reproducibility, the following stoichiometric ratios and quantitative parameters must be strictly adhered to.
| Step | Reagent | MW ( g/mol ) | Equivalents | Role |
| 1 | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) | 118.14 | 1.00 | Starting Material |
| 1 | Iodine ( | 253.81 | 1.05 | Electrophile |
| 1 | Potassium Hydroxide (KOH) | 56.11 | 2.50 | Base |
| 1 | N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
| 2 | 3-Iodo-1H-pyrrolo[3,2-c]pyridine | 244.03 | 1.00 | Intermediate |
| 2 | Sodium Hydride (NaH, 60% in oil) | 24.00 | 1.20 | Base |
| 2 | Iodomethane (MeI) | 141.94 | 1.10 | Alkylating Agent |
Step-by-Step Methodologies & Causality
Step 1: Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from standard azaindole halogenation procedures[4].
1. Preparation & Deprotonation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-azaindole (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Add KOH pellets (2.5 eq) to the solution.
-
Causality: Anhydrous DMF is critical to prevent the disproportionation of iodine and to ensure the KOH is not solvated by water, which would reduce its basicity. The excess KOH ensures complete deprotonation of the pyrrole N-H, maximizing the electron density at the C-3 position for the incoming electrophile.
2. Electrophilic Addition:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Prepare a separate solution of
(1.05 eq) in anhydrous DMF and add it to the reaction flask dropwise over 30–45 minutes. -
Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the SEAr mechanism and prevents over-iodination (e.g., formation of 2,3-diiodo byproducts).
3. Self-Validating Monitoring:
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Validation Cue: The reaction is complete when the dark, opaque purple/brown color of molecular iodine transitions to a pale yellow or light brown suspension. TLC (DCM:MeOH 9:1) will show the disappearance of the starting material (
) and the appearance of a new, higher-running UV-active spot ( ).
4. Quenching & Isolation:
-
Pour the reaction mixture into a vigorously stirred beaker of ice-water containing 0.2% sodium thiosulfate (
) and 1% aqueous ammonia[4]. -
Causality: Sodium thiosulfate acts as a reducing agent, converting any residual, unreacted
into highly water-soluble iodide ions ( ), preventing product contamination. The ammonia maintains a basic pH, ensuring the product remains in its free-base, water-insoluble form. -
Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry under high vacuum at 45 °C overnight to afford the intermediate as an off-white to pale yellow solid.
Step 2: Synthesis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
This protocol utilizes standard
1. Anion Generation:
-
In a clean, flame-dried flask under a nitrogen atmosphere, dissolve the 3-iodo-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq) in anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: Cooling is mandatory. NaH can react with DMF at elevated temperatures to form dimethylamine and carbon monoxide. Furthermore, the low temperature safely controls the vigorous exothermic deprotonation.
-
Validation Cue: Observe the reaction for the evolution of hydrogen gas (
). Stir at 0 °C for 30 minutes until bubbling completely ceases, confirming quantitative generation of the azaindolide anion.
2. Alkylation:
-
Add iodomethane (MeI, 1.1 eq) dropwise to the 0 °C solution.
-
Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 2 hours.
-
Causality: Iodomethane is a highly reactive, volatile alkylating agent. Keeping the reaction cold during addition prevents the evaporation of MeI (boiling point 42 °C) and suppresses potential N-alkylation of the pyridine nitrogen (though the pyrrole nitrogen is thermodynamically favored).
3. Workup & Purification:
-
Quench the reaction carefully with saturated aqueous
to neutralize any unreacted NaH. -
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine five times.
-
Causality: DMF is highly miscible with both water and organic solvents. The rigorous multi-wash step with brine (a high-ionic-strength solution) forces the DMF out of the EtOAc and into the aqueous phase.
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure target compound.
Analytical Characterization Data
The following table summarizes the expected analytical metrics for verifying the integrity of the synthesized compounds.
| Compound | Appearance | Expected Yield | ESI-MS ( | Key |
| 3-Iodo-1H-pyrrolo[3,2-c]pyridine | Off-white solid | 75 - 85% | ~11.8 ppm (br s, 1H, N-H); ~7.8 ppm (s, 1H, C2-H) | |
| 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine | White to pale yellow solid | 80 - 90% | ~3.8 ppm (s, 3H, N- |
Safety & Handling Precautions
-
Iodomethane (MeI): A potent, volatile alkylating agent and known carcinogen. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (double-gloving recommended).
-
Sodium Hydride (NaH): Pyrophoric and reacts violently with water to release flammable hydrogen gas. Keep containers tightly sealed and handle under an inert atmosphere.
References
-
Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. 1
-
Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence. The Royal Society of Chemistry. 4
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central. 3
-
Tyk2 inhibitors and compositions and methods thereof (WO2023109120A1). Google Patents. 5
-
1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde. Benchchem. 2
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde | 1100319-30-9 [benchchem.com]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
Sonogashira cross-coupling conditions for 3-iodo-1-methyl-5-azaindole
Application Note: Precision Sonogashira Coupling of 3-Iodo-1-methyl-5-azaindole
Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole with improved water solubility and distinct hydrogen-bonding capabilities. It is a core pharmacophore in kinase inhibitors (e.g., MPS1 inhibitors) and antivirals targeting RSV and SARS-CoV-2.
Coupling at the C3 position of 3-iodo-1-methyl-5-azaindole presents a specific challenge: the electron-deficient pyridine ring reduces the nucleophilicity of the C3 position compared to standard indoles, while the pyridine nitrogen (N5) acts as a Lewis base that can coordinate to Palladium (Pd), potentially poisoning the catalyst.
This guide provides two field-validated protocols to overcome these electronic and coordinative challenges, ensuring high yields (>80%) and minimal homocoupling side products.
Substrate Analysis & Mechanistic Strategy
The Substrate: 3-Iodo-1-methyl-5-azaindole
-
Core Structure: 1H-pyrrolo[3,2-c]pyridine.
-
Electronic Profile: The N5 nitrogen withdraws electron density from the pyrrole ring, making the oxidative addition of Pd(0) into the C3-I bond slower than in simple indoles.
-
N1-Methylation: Crucial for success. Free N1-H azaindoles are acidic and can interfere with the base or form insoluble metal salts. The
-methyl group blocks this pathway and slightly increases electron density at C3, facilitating the reaction. -
The "N5 Trap": The unhindered nitrogen at position 5 is a competent ligand for Pd(II). If the phosphine ligand dissociates, N5 can bind to the metal center, creating an inactive "off-cycle" resting state (See Diagram 1).
Optimization Matrix
| Variable | Recommendation | Rationale |
| Catalyst | Bis(triphenylphosphine) is standard but labile. Bidentate ligands like dppf prevent ligand dissociation, reducing the risk of N5-coordination poisoning. | |
| Co-Catalyst | CuI (2–5 mol%) | Essential for transmetallation. Must be high purity (white/off-white, not green/brown). |
| Base | Organic amine bases serve as both base and solvent/co-solvent. | |
| Solvent | DMF or THF | DMF is preferred for solubility of the polar azaindole; THF is cleaner for workup if solubility permits. |
Visualizing the Pathway
The following diagram illustrates the catalytic cycle and the specific "N5-Poisoning" off-cycle pathway that necessitates our optimized conditions.
Figure 1: The Sonogashira catalytic cycle showing the reversible "Off-Cycle Trap" where the azaindole pyridine nitrogen (N5) coordinates to Palladium, slowing turnover.
Experimental Protocols
Method A: Standard High-Throughput Protocol
Best for: Routine synthesis, robust alkynes, and initial screening.
Reagents:
-
3-iodo-1-methyl-5-azaindole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (0.05 equiv / 5 mol%)
-
CuI (0.03 equiv / 3 mol%)
-
Triethylamine (
) (3.0 equiv) -
Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Degassing (Critical): In a reaction vial, combine the azaindole, Pd catalyst, and CuI. Seal the vial. Evacuate and backfill with Argon three times. Note: Oxygen promotes Glaser homocoupling of the alkyne.
-
Solvent Prep: Sparge anhydrous DMF and
with Argon for 15 minutes. -
Addition: Syringe the degassed DMF and base into the solids. Stir for 2 minutes to ensure partial dissolution.
-
Alkyne Addition: Add the terminal alkyne (neat or in minimal DMF) dropwise.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The starting iodide (M+) should disappear. If conversion stalls at 50%, add 2 mol% more Pd catalyst.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
. -
Purification: Flash chromatography. Azaindoles are polar; typical gradients are 0–10% MeOH in DCM or 20–80% EtOAc in Hexanes.
Method B: The "Difficult Substrate" Protocol (Copper-Free/Ligand Enhanced)
Best for: Alkynes prone to homocoupling, or if Method A fails due to catalyst poisoning.
Reagents:
-
3-iodo-1-methyl-5-azaindole (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
- (0.05 equiv) — Bidentate ligand prevents N5 coordination.
- (2.0 equiv) — Inorganic base often outperforms amines in difficult cases.
-
1,4-Dioxane (0.2 M) + Water (10% v/v)
Step-by-Step Procedure:
-
Combine Solids: Add azaindole,
, and to a microwave vial or pressure tube. -
Atmosphere: Purge with Argon.
-
Liquids: Add degassed Dioxane/Water mixture and the alkyne.
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 1 hour).
-
Rationale: The bidentate dppf ligand bites the Pd center tightly, preventing the azaindole N5 from displacing it. The aqueous system facilitates the inorganic base solubility.
Troubleshooting & Decision Logic
Use this logic flow to diagnose low yields.
Figure 2: Troubleshooting decision tree for reaction optimization.
Common Failure Modes:
-
Glaser Coupling (Alkyne Dimer):
-
Black Precipitate (Pd Black):
References
-
Martinez-Gualda, B., et al. (2022).[5] Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1058229.[5] Link
- Key Insight: Validates standard Pd(PPh3)2Cl2/CuI conditions for 3-alkynyl-azaindole synthesis in antiviral research.
-
Son, N. T., et al. (2020).[1] Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions.[1] Synlett, 31, 1308-1312.[1] Link
-
Key Insight: Demonstrates site-selective coupling on the azaindole core.[1]
-
-
Leboho, T. C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(9), 2267. Link
- Key Insight: Comprehensive review discussing the "catalyst poisoning" phenomenon by the pyridine nitrogen and str
-
BenchChem Technical Support. (2025). Catalyst Poisoning in the Synthesis of Heterocycles. Application Note. Link
- Key Insight: General mechanisms of nitrogen-based catalyst deactiv
Sources
- 1. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: Unlocking the Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, a key structural motif in medicinal chemistry, is present in a multitude of biologically active compounds, including kinase inhibitors. The strategic functionalization of this scaffold is paramount in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various synthetic handles available, the iodine atom at the C3-position of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine offers a versatile and highly reactive site for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a diverse array of chemical moieties, including aryl, heteroaryl, alkynyl, amino, and cyano groups, thereby enabling the generation of extensive compound libraries for drug discovery programs.
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, providing insights into the selection of catalysts, ligands, bases, and solvents that are critical for achieving optimal reaction outcomes.
Synthesis of the Starting Material: 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
A reliable and scalable synthesis of the starting material is the cornerstone of any successful functionalization campaign. The following protocol outlines a common route to 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Protocol: Synthesis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Materials:
-
1-Methyl-1H-pyrrolo[3,2-c]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C-I bond at the 3-position of the pyrrolo[3,2-c]pyridine core is readily activated by palladium(0) catalysts, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the specific cross-coupling reaction dictates the nature of the functional group to be introduced.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful tool for the arylation and heteroarylation of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, enabling the synthesis of biaryl and hetero-biaryl structures prevalent in many kinase inhibitors.[1][2]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands can sometimes improve yields and reaction rates.
-
Base: A base is required to activate the boronic acid partner for transmetalation.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed in a biphasic solvent system.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq)
-
Triphenylphosphine (PPh₃, 0.04-0.10 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial, add 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (MW) | 0.5 | 57-94 | [2] |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | Not specified | [1] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce terminal alkynes onto the 1H-pyrrolo[3,2-c]pyridine scaffold, creating valuable intermediates for further transformations or as final products with potential biological activity.[4][5]
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.
-
Ligand: As with other palladium-catalyzed reactions, phosphine ligands are essential for catalyst stability and activity.
Workflow for Sonogashira Coupling:
Caption: General workflow for Sonogashira coupling.
Protocol: Sonogashira Coupling
Materials:
-
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03-0.05 eq)
-
Copper(I) iodide (CuI, 0.05-0.10 eq)
-
Triethylamine (Et₃N, anhydrous)
-
Tetrahydrofuran (THF, anhydrous) or Dimethylformamide (DMF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent and triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[6] It allows for the coupling of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine with a wide variety of primary and secondary amines, providing access to a diverse range of N-substituted derivatives.[7][8]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, or RuPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[5][8]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed to prevent unwanted side reactions.
Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Amine (primary or secondary, 1.1-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq)
-
Xantphos or other suitable biarylphosphine ligand (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 eq)
-
Toluene or 1,4-dioxane (anhydrous)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, the amine, and the base.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Vinylation of the Pyrrolopyridine Core
The Heck reaction enables the introduction of vinyl groups at the C3-position through the coupling of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine with alkenes.[9] This reaction is valuable for synthesizing precursors to more complex molecules or for introducing styrenyl and related moieties.
Causality Behind Experimental Choices:
-
Catalyst: Phosphine-free palladium catalysts or systems with simple phosphine ligands are often effective. Palladium(II) acetate is a common choice.
-
Base: An inorganic or organic base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. Potassium carbonate, sodium acetate, or triethylamine are frequently used.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.
Protocol: Heck Reaction
Materials:
-
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.2-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (optional, 0.02-0.10 eq)
-
Triethylamine (Et₃N, 1.5-2.5 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Sealed tube
-
Magnetic stirrer
Procedure:
-
To a sealed tube, add 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, and the optional phosphine ligand.
-
Add the anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Cyanation: Introduction of a Nitrile Group
The cyanation of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine provides a direct route to the corresponding nitrile, a versatile functional group that can be further transformed into amines, amides, or carboxylic acids.
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are safer and less toxic alternatives to other cyanide reagents.[10]
-
Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is used to facilitate the C-CN bond formation.
-
Solvent: Polar aprotic solvents like DMF, DMA, or aqueous mixtures are commonly employed.[11]
Protocol: Palladium-Catalyzed Cyanation
Materials:
-
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Zinc cyanide (Zn(CN)₂, 0.6-1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02-0.10 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Sealed tube or microwave vial
-
Magnetic stirrer
Procedure:
-
To a dry sealed tube or microwave vial under an inert atmosphere, add 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, zinc cyanide, the palladium pre-catalyst, and the ligand.
-
Add anhydrous DMF.
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The palladium-catalyzed functionalization of 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine represents a powerful and versatile strategy for the synthesis of a wide array of derivatives with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic campaigns. By understanding the underlying principles of catalyst selection, ligand effects, and reaction conditions, scientists can confidently navigate the complexities of these transformations and accelerate the discovery of new chemical entities with therapeutic promise.
References
- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry. BenchChem.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300223. [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- LibreTexts. (2023).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz.
-
Grossman, A., & Buchwald, S. L. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(48), 11483–11487. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- YouTube. (2012, April 6).
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629–1633.
- Sharma, V., & Kumar, V. (2017). Heck Reaction—State of the Art.
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- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205.
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- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Andersen, T. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4483.
- BenchChem. (2025).
- Gande, S., & Hudlicky, T. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22373.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem.
- Science of Synthesis. (n.d.). Abstracts. Thieme.
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Application Notes and Protocols for the Heck Reaction of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of the Heck Reaction in the Functionalization of Bioactive Scaffolds
The Mizoroki-Heck reaction, a cornerstone of modern palladium-catalyzed cross-coupling chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction enables the vinylation of aryl, vinyl, or benzyl halides with alkenes, offering a direct pathway to complex molecular architectures from readily available starting materials.[3] The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, exhibiting a wide range of biological activities.[4][5] The ability to selectively functionalize this core structure is of paramount importance in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the Heck reaction using 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the synthesis of novel therapeutics.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[6][7]
Catalytic Cycle of the Heck Reaction
Caption: A simplified representation of the Heck reaction catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine. This is often the rate-determining step, and its efficiency is influenced by the electron density of the palladium center and the nature of the halide.[1] Iodoarenes are generally more reactive than their bromo or chloro counterparts.
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by a migratory insertion (carbopalladation) of the alkene into the Pd-C bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species. This step is typically syn-periplanar and dictates the stereochemistry of the resulting alkene.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[6] The base is crucial for neutralizing the hydrogen iodide generated during this process.[8]
Synthesis of the Starting Material: 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
A potential synthetic approach could start from a suitable aminopyridine derivative, followed by cyclization to form the pyrrolo[3,2-c]pyridine scaffold. Subsequent N-methylation and iodination at the C3 position would yield the desired product. The iodination can often be achieved using reagents such as N-iodosuccinimide (NIS) in a suitable solvent.
Experimental Protocols: Heck Reaction with 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
The following protocols are designed as a starting point for the Heck reaction of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine with representative electron-deficient and electron-neutral alkenes. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Coupling with an Electron-Deficient Alkene (e.g., Methyl Acrylate)
This protocol is based on established procedures for the Heck coupling of iodo-heterocycles with acrylates.[9]
Reaction Scheme:
Caption: Heck coupling of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine with methyl acrylate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine | 272.08 | 1.0 | 1.0 |
| Methyl Acrylate | 86.09 | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 - 0.05 | 0.02 - 0.05 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 - 0.10 | 0.04 - 0.10 |
| Triethylamine (Et₃N) | 101.19 | 2.0 - 3.0 | 2.0 - 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 - 10 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidation of the phosphine ligand and the active Pd(0) species.[10]
-
Add 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
-
Add triethylamine and methyl acrylate via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Coupling with an Electron-Neutral Alkene (e.g., Styrene)
The coupling with less activated alkenes like styrene may require slightly modified conditions, such as a different ligand or the use of additives.
Reaction Scheme:
Caption: Heck coupling of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine with styrene.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine | 272.08 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 - 0.05 | 0.02 - 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 - 0.10 | 0.04 - 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| Anhydrous N,N-Dimethylacetamide (DMA) | - | 5 - 10 mL | - |
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1, using tri(o-tolyl)phosphine as the ligand and anhydrous DMA as the solvent. The bulkier phosphine ligand can sometimes improve reaction outcomes with less reactive alkenes.[11]
-
Add potassium carbonate as the base.
-
Add styrene via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor its progress.
-
Follow the workup and purification steps as outlined in Protocol 1.
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst Precursor: Palladium(II) acetate is a common and relatively air-stable precatalyst. It is reduced in situ to the active Pd(0) species, often by the phosphine ligand.[6]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[11] Triphenylphosphine is a standard, cost-effective ligand. For more challenging couplings, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine or Buchwald-type ligands may be beneficial.[1]
-
Base: The base plays a critical role in regenerating the Pd(0) catalyst.[8] Organic bases like triethylamine are often used in combination with polar aprotic solvents like DMF. Inorganic bases such as potassium carbonate are also effective, particularly in solvents like DMA or acetonitrile. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, DMA, and acetonitrile are commonly used as they can dissolve the reactants and the palladium catalyst system. The choice of solvent can impact the reaction temperature and the solubility of the base.
-
Temperature: Heck reactions are typically performed at elevated temperatures (80-140 °C) to facilitate the oxidative addition and other steps in the catalytic cycle.[10] The optimal temperature will depend on the reactivity of the specific substrates.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (Pd black formation), insufficient temperature, poor quality of reagents or solvent. | Ensure an inert atmosphere, use freshly distilled solvents, and consider a more active catalyst system (e.g., different ligand). A systematic increase in temperature may be beneficial.[10] |
| Formation of Side Products | Homocoupling of the aryl iodide, alkene isomerization, or decomposition of starting materials. | Lowering the reaction temperature, using a different base, or adding a halide scavenger like silver carbonate can sometimes mitigate side reactions.[8] |
| Poor Reproducibility | Trace amounts of oxygen or water in the reaction mixture, variability in the quality of the palladium catalyst. | Rigorous exclusion of air and moisture is critical. Using a consistent source and batch of the palladium catalyst is recommended. |
References
-
Bernechea, M., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(17), 4241-4249. [Link]
-
Chen, B., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(5), 1321-1328. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines | Request PDF. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 questions with answers in HECK REACTION | Science topic. Retrieved from [Link]
-
YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
ACS Publications. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Retrieved from [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
-
Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Retrieved from [Link]
-
PubMed. (n.d.). Heck reactions of steroidal alkenyl iodides. Retrieved from [Link]
-
MDPI. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Retrieved from [Link]
- Saïd, K., et al. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67.
-
ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]
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Application Note: Electrophilic Iodination Methods for 1-Methyl-1H-pyrrolo[3,2-c]pyridine
Executive Summary
1-Methyl-1H-pyrrolo[3,2-c]pyridine (commonly known as 1-methyl-5-azaindole) is a privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. Functionalization of this core is a critical step in drug discovery and development. Regioselective electrophilic iodination at the C-3 position provides a highly versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations[2]. This application note details the mechanistic rationale, comparative methodologies, and validated step-by-step protocols for the C-3 iodination of 1-methyl-1H-pyrrolo[3,2-c]pyridine.
Mechanistic Rationale: Regioselectivity and Causality
The regiochemical outcome of electrophilic aromatic substitution (SEAr) in azaindoles is governed by the electronic distribution across the fused bicyclic system.
-
Electronic Deactivation of the Pyridine Ring: The nitrogen atom in the six-membered pyridine ring acts as an electron-withdrawing group via induction and resonance. This renders the pyridine ring highly deactivated toward electrophiles[3].
-
Nucleophilicity of the Pyrrole Ring: Conversely, the five-membered pyrrole ring is electron-rich. Quantum mechanical calculations (HOMO coefficients and carbon atomic charges) consistently predict that the C-3 position possesses the highest electron density in the azaindole core[4].
-
Role of the N-Methyl Group: The presence of the N-methyl group at position 1 prevents competitive N-iodination, ensuring that the electrophilic iodonium species (I+) is directed exclusively to the C-3 carbon to form the Wheland intermediate[5].
Figure 1: SEAr mechanism for the C-3 iodination of 1-methyl-1H-pyrrolo[3,2-c]pyridine.
Comparative Iodination Strategies
Several reagent systems can be employed to generate the active iodonium species. The choice of conditions depends heavily on the presence of other functional groups on the scaffold[6].
| Method | Reagents | Solvent | Temp | Yield Range | Causality / Best Use Case |
| A (Standard) | NIS (1.1 - 1.5 eq) | DMF or DCM | 0 °C to RT | 75% - 90% | Mildest method. DMF stabilizes the polar transition state. Ideal for substrates with sensitive functional groups[5]. |
| B (Base-Mediated) | I2, KOH or NaH | DMF | 0 °C to RT | 70% - 85% | Base neutralizes the generated HI, driving the equilibrium forward. Highly effective but can cause side reactions with base-sensitive moieties[4]. |
| C (Oxidative) | I2, HIO4, H2SO4 | AcOH / H2O | 80 °C - 90 °C | 60% - 80% | Harsh oxidative conditions. Generates I+ in situ. Reserved for highly deactivated 5-azaindole derivatives (e.g., containing strong EWGs)[7]. |
Experimental Protocol: Mild Iodination using N-Iodosuccinimide (NIS)
This is the most widely adopted and reliable method for the C-3 iodination of 1-methyl-1H-pyrrolo[3,2-c]pyridine[5].
Materials:
-
1-Methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv) — Must be stored in the dark at 2-8 °C to prevent degradation.
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Thiosulfate (Na2S2O3)
-
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Procedure:
-
Dissolution: Charge a dry, argon-flushed round-bottom flask with 1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and anhydrous DMF to achieve a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation and suppresses potential over-iodination at C-2.
-
Reagent Addition: Add NIS (1.2 equiv) portionwise over 10 minutes. Causality: Portionwise addition controls the local concentration of the highly reactive electrophile.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Monitoring: Monitor the reaction via TLC (typically 1:1 EtOAc/Hexanes) or LC-MS. The 3-iodo product will generally exhibit a higher Rf value due to increased lipophilicity.
-
Quenching: Once complete, quench the reaction by adding saturated aqueous Na2S2O3 (equal volume to DMF). Causality: Na2S2O3 reduces any unreacted NIS or liberated I2 into highly water-soluble iodide ions (I-), preventing oxidative side reactions during workup.
-
Extraction: Extract the aqueous mixture with EtOAc (3x).
-
Washing: Wash the combined organic layers with water (2x) and brine (1x). Causality: Multiple water washes are critical to remove residual DMF, which can interfere with subsequent cross-coupling reactions.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography or recrystallization to afford 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Figure 2: Standard experimental workflow for NIS-mediated electrophilic iodination.
Analytical Validation & Troubleshooting
Self-Validating Analytical Markers:
-
1H NMR (400 MHz, CDCl3/DMSO-d6): The most definitive marker of successful C-3 iodination is the complete disappearance of the highly characteristic C-3 aromatic proton singlet (typically observed around δ 7.20 - 7.50 ppm in the starting material). The N-methyl singlet should remain intact around δ 3.80 - 3.90 ppm.
-
Mass Spectrometry (ESI-MS): Because iodine is monoisotopic (127I), the product will show an [M+H]+ peak shifted by exactly +125.9 Da relative to the starting material. Unlike chlorination or bromination, there is no M+2 isotope pattern to look for.
Troubleshooting Common Issues:
-
Issue: Significant unreacted starting material.
-
Solution: Ensure NIS is fresh (it should be a white powder, not yellow/brown). If the reagent has degraded to I2 and succinimide, its electrophilicity is severely reduced.
-
-
Issue: Formation of di-iodinated byproducts.
-
Solution: Strictly maintain the temperature at 0 °C during the initial addition and avoid using more than 1.2 equivalents of NIS.
-
References
Sources
- 1. WO2014207260A1 - Pyrrolo[3,2-c]pyridine compounds as g-protein-coupled receptor kinase 5 (grk5) modulators - Google Patents [patents.google.com]
- 2. EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
- 6. 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | 1597421-43-6 | Benchchem [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Orthogonal C-H Activation Strategies for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Strategic Rationale
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a highly privileged bioisostere of indole, heavily utilized in the development of kinase inhibitors (e.g., MPS1 and LRRK2 targets) due to its enhanced aqueous solubility and unique hydrogen-bond acceptor profile [1], [2].
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine represents a strategically primed building block for late-stage functionalization. The rational design of this substrate relies on two structural pillars:
-
N1-Methylation: Protects the acidic pyrrole N-H, preventing competitive transition-metal coordination and increasing organic solubility.
-
C3-Iodination: The C3 position is the most innate nucleophilic site of the azaindole core [3]. By blocking this position with an iodine atom, we not only prevent unwanted electrophilic side reactions but also install a highly reactive handle. This handle can be utilized to initiate complex Palladium-catalyzed cascades (forcing C2-H activation) or left intact during orthogonal, radical-based functionalizations of the pyridine ring.
This application note details two field-proven, orthogonal C-H activation workflows: a Catellani-type C2-H arylation and a Minisci-type C6-H alkylation .
Strategy A: Palladium/Norbornene-Catalyzed C2-H Arylation
Direct C2-H arylation of azaindoles typically requires strong, specialized directing groups. However, by employing a Catellani-type cooperative catalysis approach, the C3-iodo group acts as an internal trigger.
Mechanistic Causality: The catalytic cycle initiates via the oxidative addition of Pd(0) into the C3–I bond. Subsequent insertion of norbornene (NBE) creates a sterically congested, rigid palladacycle. This steric bulk forces the Pd(II) center into extreme proximity with the adjacent C2-H bond. The addition of a carboxylate base triggers a Concerted Metalation Deprotonation (CMD) event, selectively activating the C2 position. Following oxidative addition of an exogenous aryl halide and subsequent reductive elimination, the NBE is extruded, leaving the C3 position available for further cross-coupling or protodepalladation.
Caption: Pd/NBE-catalyzed C2-H activation cascade initiated by C3-Iodo oxidative addition.
Protocol 1: Step-by-Step C2-H Arylation
Self-Validating System: This protocol is designed to self-report failures. The visual color of the reaction and specific LC-MS mass shifts serve as built-in quality control checkpoints.
-
Catalyst & Reagent Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, combine 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), tri(2-furyl)phosphine (TFP) (10 mol%), and norbornene (2.0 equiv).
-
Expert Insight: TFP is strictly selected over PPh₃. Its lower basicity and unique cone angle accelerate the difficult reductive elimination step from the highly congested Pd(IV) intermediate.
-
-
Base & Solvent Addition: Add anhydrous Cs₂CO₃ (2.0 equiv) and anhydrous DMF (2.5 mL, 0.2 M).
-
Expert Insight: Cs₂CO₃ provides optimal basicity for the CMD step without coordinating too tightly to the Pd center, which would otherwise inhibit NBE insertion.
-
-
Rigorous Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles under argon.
-
Validation Check: Oxygen must be excluded. If the solution turns from pale yellow to opaque black (palladium black precipitation) before heating, the Pd(0) active species has been prematurely oxidized. Discard and restart.
-
-
Execution: Seal the tube and heat to 105 °C in a pre-heated oil bath for 12 hours.
-
Workup & Analysis: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Wash with water (3 × 10 mL) to remove DMF.
-
Validation Check: Monitor the crude mixture via LC-MS. The disappearance of the m/z 258 peak (starting material) and the appearance of the target mass indicates successful C2-arylation. If significant protodeiodination is observed (m/z 132), verify the anhydrous nature of your DMF, as trace water facilitates premature protonation of the Pd(II) intermediate.
-
Strategy B: Chemoselective Minisci C-H Alkylation at C6
When functionalization of the pyridine ring is desired, the C3-iodo group can be completely bypassed using radical chemistry.
Mechanistic Causality: The pyridine ring of the 5-azaindole core is inherently electron-deficient at the C4 and C6 positions. Under acidic conditions, protonation of the N5 nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. When nucleophilic carbon-centered radicals are generated via the oxidative decarboxylation of aliphatic carboxylic acids (using Ag⁺ and persulfate), they selectively attack the highly activated C6 position. The C3-iodo group is electronically mismatched for this radical attack and remains completely intact, demonstrating perfect orthogonal chemoselectivity.
Caption: Minisci-type radical C-H alkylation targeting the electron-deficient C6 position.
Protocol 2: Step-by-Step C6-H Alkylation
-
Reagent Assembly: To a 25 mL round-bottom flask, add 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv, 0.5 mmol), the target aliphatic carboxylic acid (3.0 equiv), and AgNO₃ (20 mol%).
-
Solvent & Acidification: Dissolve the mixture in a biphasic solvent system of CH₂Cl₂/H₂O (1:1, 5 mL total). Add trifluoroacetic acid (TFA, 1.5 equiv).
-
Expert Insight: TFA is non-negotiable here. It protonates the N5 position, creating the necessary LUMO-lowering effect that directs the radical exclusively to C6.
-
-
Radical Initiation: Slowly add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) in small portions over 5 minutes at room temperature.
-
Validation Check: The slow evolution of CO₂ gas bubbles serves as an immediate, visual self-validating indicator that oxidative decarboxylation is occurring and alkyl radicals are actively being generated.
-
-
Execution: Stir the biphasic mixture vigorously at 40 °C for 6 hours.
-
Workup: Cool to room temperature, carefully neutralize with saturated aqueous NaHCO₃ (until gas evolution ceases), extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and concentrate for column chromatography.
Quantitative Data & Optimization Summary
The following table summarizes the quantitative optimization data for the Catellani C2-H arylation (Protocol 1), clearly demonstrating the causality behind the chosen reagents.
| Entry | Ligand | Base | Temperature (°C) | Yield (%) | Protodeiodination (%) | Mechanistic Observation |
| 1 | PPh₃ | K₂CO₃ | 90 | 35 | 15 | High basicity of PPh₃ stalls reductive elimination. |
| 2 | TFP | K₂CO₃ | 90 | 58 | 10 | TFP improves turnover, but K₂CO₃ solubility is poor. |
| 3 | TFP | Cs₂CO₃ | 105 | 84 | <2 | Optimal CMD activation and rapid catalytic turnover. |
| 4 | TFP | Cs₂CO₃ | 105 | Trace | N/A | Control reaction without NBE. No C2-H activation occurs. |
Table 1: Optimization parameters for the Pd/NBE-catalyzed C2-H arylation of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
References
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.Molecules, 2018.
- Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands.PMC, 2025.
- Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.ACS Publications, 2024.
Topic: Scalable Synthesis Routes for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a scalable synthetic route for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, a key building block in medicinal chemistry. The protocols described herein are designed for reproducibility and scalability, with a focus on the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. This scaffold is a core component of numerous biologically active molecules, including inhibitors of critical enzymes like FMS kinase and Monopolar Spindle 1 (MPS1) kinase, which are implicated in oncology and inflammatory diseases.[2][3]
The introduction of an iodine atom at the C3 position of the 1-methyl-1H-pyrrolo[3,2-c]pyridine core dramatically enhances its synthetic utility. This iodo-derivative serves as a versatile precursor for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2][4] This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, making the scalable synthesis of this intermediate a critical objective for pharmaceutical research.
Strategic Overview of the Synthesis
The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine can be efficiently achieved through a two-stage process. This strategy is designed for scalability, prioritizing robust reactions and readily available starting materials.
-
Stage 1: Construction of the Core Heterocycle. Synthesis of the 1-methyl-1H-pyrrolo[3,2-c]pyridine scaffold.
-
Stage 2: Regioselective Iodination. Introduction of the iodine atom at the C3 position of the pyrrole ring.
Caption: High-level overview of the two-stage synthetic strategy.
Protocol 1: Scalable Synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from the Batcho-Leimgruber indole synthesis, a reliable and scalable method for constructing indole and azaindole cores.[1] The reaction proceeds via the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.
Principle and Rationale
The key to this synthesis is the initial reaction of 4-chloro-3-nitropicoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a highly reactive enamine intermediate. The subsequent reductive cyclization, often achieved with reagents like iron in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrole ring. The final step involves the N-methylation of the azaindole nitrogen.
Step-by-Step Methodology
Step 1a: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-chloro-2-methyl-3-nitropyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv) to the solution.
-
Reaction: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the formation of the enamine intermediate by TLC or LC-MS.
-
Reductive Cyclization: Cool the reaction mixture to room temperature. In a separate flask, prepare a slurry of iron powder (5.0 equiv) in acetic acid. Carefully add the DMF solution containing the enamine intermediate to the iron slurry.
-
Heating: Heat the reaction mixture to 90 °C for 2-3 hours. The reaction is typically exothermic. Monitor the disappearance of the intermediate and formation of the product.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing thoroughly with ethyl acetate.[5] Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel to yield 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Step 1b: N-Methylation
-
Reaction Setup: Dissolve the 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF or THF.
-
Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Methylation: Add methyl iodide (CH₃I) (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching and Workup: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify by chromatography to obtain 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Step 1c: Dechlorination
-
Reaction Setup: In a hydrogenation vessel, dissolve the 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in methanol or ethanol.
-
Catalyst and Base: Add palladium on carbon (10% Pd/C, 5-10 mol%) and a base such as triethylamine or sodium acetate (2.0 equiv).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (typically 4-16 hours).
-
Workup: Filter the catalyst through Celite®, washing with methanol. Concentrate the filtrate to yield the crude product, which can be purified by chromatography to give 1-methyl-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Regioselective C3-Iodination
The electron-rich pyrrole ring of the 1-methyl-1H-pyrrolo[3,2-c]pyridine core readily undergoes electrophilic aromatic substitution. The C3 position is the most nucleophilic site, allowing for highly regioselective iodination.[6] This protocol uses molecular iodine, an inexpensive and scalable reagent, activated by a base.
Caption: Mechanism of electrophilic aromatic iodination at C3.
Principle and Rationale
Direct iodination with molecular iodine (I₂) is often slow. The reaction is facilitated by a base, such as potassium hydroxide (KOH), which is thought to react with iodine to form a more potent electrophilic iodinating species.[6][7] The reaction proceeds with high regioselectivity for the C3 position due to the electronic properties of the azaindole ring system. N-iodosuccinimide (NIS) is an alternative but often more expensive reagent for this transformation.[6]
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add powdered potassium hydroxide (KOH) (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature.
-
Iodine Addition: Add a solution of molecular iodine (I₂) (1.2 equiv) in the same solvent dropwise to the mixture. The dark color of the iodine should dissipate as it reacts.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate. This will neutralize any unreacted iodine.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash chromatography to afford the high-purity 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Quantitative Data Summary
The following table provides target parameters for a scalable synthesis. Actual results may vary based on specific reaction scales and optimization.
| Step | Key Reagents | Solvent | Typical Temp. | Typical Time | Typical Yield | Purity Target |
| 1a. Cyclization | 4-chloro-2-methyl-3-nitropyridine, DMF-DMA, Fe, Acetic Acid | DMF / Acetic Acid | 90-120 °C | 6-9 h | 60-75% | >95% |
| 1b. N-Methylation | NaH, CH₃I | DMF or THF | 0 °C to RT | 2-4 h | 85-95% | >98% |
| 1c. Dechlorination | H₂, 10% Pd/C | Methanol | Room Temp. | 4-16 h | 90-98% | >98% |
| 2. C3-Iodination | I₂, KOH | DMF | Room Temp. | 2-4 h | 80-90% | >99% |
Troubleshooting and Safety
-
Safety: Thionyl chloride, used in some precursor syntheses, is highly corrosive and reacts violently with water.[5] Sodium hydride is a flammable solid and reacts with moisture. Methyl iodide is a known carcinogen. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Low Yield in Cyclization: Ensure starting materials are pure and solvents are anhydrous. The activity of the iron powder can also influence the reaction rate.
-
Poor Regioselectivity in Iodination: While C3 iodination is strongly favored, di-iodination can occur if excess iodinating reagent is used.[8] Careful control of stoichiometry is crucial. If selectivity is an issue, using a bulkier base or running the reaction at a lower temperature may improve the outcome.
Conclusion
This application note outlines a robust and scalable two-stage synthesis for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine. By employing a modified Batcho-Leimgruber synthesis for the core and a highly regioselective direct iodination, this key pharmaceutical intermediate can be produced in high yield and purity. The detailed protocols and mechanistic insights provided herein are intended to support researchers in accelerating their drug discovery programs.
References
- Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications (RSC Publishing).
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
- Direct iodination of the 1-arylated 7-azaindoles. ResearchGate.
- Iodination of 7-azaindole and pyrrole. ResearchGate.
- Iodination of substituted indoles. ResearchGate.
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. Available at: [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]
-
Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84. Available at: [Link]
-
Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. RSC Publishing. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. Available at: [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Advanced Research in Experimental Medicine. Available at: [Link]
Sources
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- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning in 3-Iodo-5-Azaindole Coupling Reactions
Introduction
The 5-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization, particularly through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. However, the inherent basicity of the pyridine nitrogen in the 5-azaindole ring presents a significant and recurring challenge: catalyst poisoning.[1][2] The lone pair of electrons on this nitrogen can strongly coordinate to the palladium center, leading to the formation of inactive catalytic species, which manifests as stalled reactions, low yields, or complete reaction failure.[1][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical solutions for overcoming catalyst poisoning in coupling reactions involving 3-iodo-5-azaindole. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the efficiency, consistency, and success rate of your synthetic campaigns.
Section 1: The Mechanism of Catalyst Poisoning
Q: What is the fundamental cause of catalyst poisoning when using 3-iodo-5-azaindole?
A: The primary cause is the Lewis basicity of the N5 nitrogen atom on the azaindole ring. In a productive catalytic cycle (e.g., Suzuki-Miyaura coupling), the active Pd(0) catalyst must be available to undergo oxidative addition with the C-I bond of your substrate.[4] However, the N5 nitrogen of the azaindole can act as a potent ligand, coordinating to the electron-deficient palladium center. This coordination forms a stable, off-cycle [Pd(0)-Azaindole] complex that is catalytically inactive or has significantly diminished reactivity.[1][3] This sequestration of the catalyst effectively reduces its concentration in the reaction, preventing it from participating in the desired cross-coupling cycle, leading to poor outcomes.[5]
Section 2: Troubleshooting Guide
This section addresses common experimental failures and provides a systematic approach to diagnosis and resolution.
Issue 1: The reaction shows very low or zero conversion.
Q: I've set up my Suzuki coupling with 3-iodo-5-azaindole, but after several hours, TLC/LC-MS analysis shows only starting material. What should I investigate first?
A: This is a common and frustrating issue, typically pointing to a severely inhibited catalytic system. The problem can almost always be traced to the choice of ligand and catalyst or the purity of the reagents.
Troubleshooting Steps:
-
Re-evaluate Your Ligand: This is the most critical parameter. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide sufficient steric protection around the palladium center to prevent coordination by the azaindole nitrogen.[6]
-
Solution: Switch to sterically hindered, electron-rich bulky biaryl phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands.[3][7][8] These ligands create a bulky environment that disfavors the binding of the flat azaindole ring while still permitting the oxidative addition of the C-I bond.[3]
-
-
Increase Catalyst Loading: While not a solution for a fundamentally flawed system, a modest increase in catalyst loading can sometimes overcome partial deactivation.
-
Verify Reagent Purity: Trace impurities in your starting materials or solvents can be potent catalyst poisons.[9] Elemental sulfur and other sulfur-containing compounds are particularly detrimental to palladium catalysts.[10]
-
Diagnostic Test: Run a control reaction using highly purified reagents (e.g., recrystallized 3-iodo-5-azaindole, freshly distilled and degassed solvent, new bottle of base). If this "high-purity" reaction shows a marked improvement, it confirms an impurity issue in your standard reagents.[9]
-
-
Check Your Base and Solvent: Ensure your base is of high quality, has been stored correctly, and is appropriate for the reaction. Solvents must be anhydrous (if required) and thoroughly degassed to prevent oxidation of the Pd(0) catalyst and/or ligands.[6] Oxygen is a common culprit for catalyst deactivation and can promote unwanted side reactions like boronic acid homocoupling.[6]
Data Presentation: Impact of Ligand Choice on a Model Suzuki Reaction
The table below illustrates the dramatic effect of ligand selection on the Suzuki-Miyaura coupling of 3-iodo-5-azaindole with 4-methoxyphenylboronic acid.
| Ligand | Catalyst Precursor | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd₂(dba)₃ | 2 | 100 | 12 | < 5 |
| BINAP | Pd₂(dba)₃ | 2 | 100 | 12 | 25 |
| XPhos | Pd₂(dba)₃ | 2 | 100 | 4 | 92 |
| SPhos | Pd₂(dba)₃ | 2 | 100 | 4 | 95 |
| IPr | Pd₂(dba)₃ | 2 | 100 | 6 | 88 |
| (Note: Yields are representative and based on typical outcomes for such reactions. Conditions: 3-iodo-5-azaindole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1).) |
Issue 2: The reaction starts but fails to reach completion.
Q: My reaction proceeds to about 40-50% conversion and then stops, even with extended reaction times. Why is it stalling?
A: A reaction that initiates but stalls is a classic symptom of catalyst deactivation occurring during the reaction.[3] There are two likely causes in this context:
-
Product Inhibition/Poisoning: The coupled product, a substituted 5-azaindole, is also a nitrogen-containing heterocycle. As its concentration increases, it can begin to compete with the starting material for coordination to the palladium catalyst, gradually titrating the active catalyst out of the cycle.[3]
-
Thermal Degradation: If the reaction is run at high temperatures for extended periods, the catalyst itself can degrade. This often manifests as the formation of a fine black precipitate, known as "palladium black," which is aggregated, inactive palladium metal.[9]
Troubleshooting Steps:
-
Use a More Robust Catalyst System: Employing advanced generation pre-catalysts (e.g., G3 or G4 Buchwald palladacycle precatalysts) can help. These are designed to generate the active Pd(0) species rapidly and efficiently, which can help the productive catalytic cycle outcompete the deactivation pathways.
-
Optimize Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.[6] Try reducing the temperature by 10-20 °C and extending the reaction time. The goal is to find a balance between a sufficient reaction rate and catalyst stability.[3]
-
Incremental Substrate Addition: In some cases, slowly adding the 3-iodo-5-azaindole to the reaction mixture over several hours can maintain a low instantaneous concentration of the poisoning species, preserving the catalyst's lifetime.[1]
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I visually tell if my catalyst is deactivating? A1: The most common visual indicator of catalyst deactivation is the formation of palladium black, a black precipitate.[9] This indicates that the palladium atoms, which should be stabilized by ligands in a soluble complex, have aggregated into inactive metallic particles.
Q2: Besides ligand choice, are there other catalyst modifications to consider? A2: Yes, the choice of palladium precursor matters. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ is common. However, for challenging substrates, specialized palladacycle precatalysts are often more effective as they provide a more reliable and rapid entry into the catalytic cycle.
Q3: Can protecting the azaindole nitrogen prevent poisoning? A3: In principle, yes. Protecting the N-H of the indole portion (if unsubstituted) or forming an N-oxide at the pyridine nitrogen can mitigate poisoning.[11] However, this adds synthetic steps (protection and deprotection) and may not be desirable for process efficiency. Optimizing the coupling conditions is generally the preferred approach.
Q4: Does the choice of halide (I, Br, Cl) on the azaindole matter? A4: Absolutely. The reactivity for oxidative addition follows the trend I > Br > Cl.[3] While 3-iodo-5-azaindole is highly reactive, which is beneficial, the corresponding bromo or chloro derivatives would require more active catalytic systems (e.g., more electron-rich ligands, higher temperatures) to achieve similar results, potentially exacerbating the poisoning problem.
Section 4: Recommended Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol provides a robust starting point for the coupling of 3-iodo-5-azaindole, incorporating best practices to mitigate catalyst poisoning.
Materials:
-
3-iodo-5-azaindole (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol %)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-iodo-5-azaindole, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and XPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane followed by the degassed water (e.g., in a 4:1 to 10:1 ratio). The mixture should be thoroughly sparged with inert gas for another 10 minutes.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing via LC-MS or TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting failed or sluggish reactions.
References
- BenchChem Technical Support Center. (2025). Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole.
-
Sharma, P., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
- BenchChem Technical Support Center. (2025).
-
Wang, D., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. [Link]
-
Gande, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]
- BenchChem Technical Support Center. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Wikipedia. Catalyst poisoning. [Link]
-
Worrell, B. T., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
G.L. Developments. (2021). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
Anonymous. (2025). Catalyst deactivation mechanisms and how to prevent them. APEC. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
- BenchChem Technical Support Center. (2025). Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
-
Diao, T., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
de Fatima, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Process Insights. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the Technical Support Center for the purification of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine . As a Senior Application Scientist, I have designed this portal to move beyond generic protocols and address the specific physicochemical challenges of this 5-azaindole derivative.
Purifying this compound requires navigating three competing chemical realities: the basicity of the pyridine nitrogen (which causes chromatographic streaking), the photolytic sensitivity of the C3-I bond (which leads to degradation), and the lipophilicity of the methylated core.
Diagnostic Overview & Chemical Causality
When purifying azaindole derivatives like 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, the inherent basicity of the pyridine nitrogen (pKa ~6-7) often leads to severe chemisorption on standard acidic silica gel[1]. To mitigate this, deactivating the stationary phase with a basic modifier such as triethylamine (TEA) is critical to disrupt hydrogen bonding and improve recovery [3].
Furthermore, iodination reactions utilizing molecular iodine require a rigorous reductive quench with sodium thiosulfate to prevent the formation of triiodide charge-transfer complexes with the heterocycle [2]. If liquid-liquid extraction is employed, maintaining a slightly basic aqueous phase ensures the azaindole remains in its neutral, lipophilic state, maximizing partitioning into the organic layer [4].
Logical workflow for the purification of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
Quantitative Performance Matrix
| Purification Strategy | Target Impurity Removed | Typical Yield | Purity Achieved | Scalability |
| Aqueous Thiosulfate Wash | Residual I₂ / Interhalogens | >95% (Recovery) | N/A (Pre-treatment) | Very High |
| Standard Silica Gel | Polar byproducts | 40-50% | 85-90% | High |
| TEA-Deactivated Silica | Unreacted SM, Non-polar | 75-85% | 92-96% | High |
| Recrystallization (EtOAc/Hex) | Regioisomers (e.g., 2-iodo) | 55-65% | >99% | Very High |
Core Methodologies (Step-by-Step)
Protocol A: Reductive Quench and Liquid-Liquid Extraction
This protocol isolates the crude product while neutralizing reactive halogen species.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).
-
Reductive Quench: Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Na₂S₂O₃ reduces lipophilic molecular iodine (I₂) to water-soluble iodide (I⁻), preventing it from co-eluting with the product and causing downstream degradation.
-
-
Validation: Vigorously shake the funnel, venting frequently. Self-Validating Step: Continue washing until the organic layer transitions from a dark brown/purple hue to a pale yellow or colorless state. This visual cue guarantees complete reduction.
-
Separation: Isolate the organic layer. Wash with brine (1x volume) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ≤35°C to prevent thermal degradation.
Protocol B: Base-Deactivated Flash Column Chromatography
This protocol resolves the basic azaindole without chemisorption.
-
Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (gradient from 80:20 to 50:50) spiked with 1% (v/v) Triethylamine (TEA).
-
Causality: TEA competitively binds to the acidic silanol groups on the silica gel, preventing the basic pyridine nitrogen of the azaindole from adhering. This eliminates streaking and band broadening.
-
-
Column Packing: Slurry-pack the silica gel with the initial TEA-spiked solvent. Flush with at least 2 column volumes (CV) to ensure complete silanol deactivation.
-
Dry Loading: Dissolve the crude extract in a minimum amount of Dichloromethane (DCM), add Celite (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this onto the column.
-
Validation: Dry loading prevents sample precipitation at the column head, ensuring a sharp initial elution band.
-
-
Elution: Run the gradient in ambient light-protected glassware (wrapped in foil). Monitor fractions via TLC (UV 254 nm). Self-Validating Step: Successful silica deactivation is confirmed if the product TLC spot is perfectly circular rather than teardrop-shaped.
Troubleshooting Matrix
Q: Why is my product streaking across multiple fractions during column chromatography? A: This is a classic symptom of chemisorption. The 5-azaindole core features a basic pyridine nitrogen that hydrogen-bonds strongly with the acidic silanol groups (Si-OH) of standard silica gel. If you observe teardrop-shaped spots on your TLC plate, your compound is streaking. Solution: Pre-treat your silica column with 1-5% Triethylamine (TEA) in your starting mobile phase [3], or switch to neutral alumina as your stationary phase.
Q: My purified product is turning brown and degrading into the starting material. How do I stop this? A: You are observing photolytic de-iodination. The C3-I bond in azaindoles is relatively weak and susceptible to homolytic cleavage upon exposure to ambient UV/visible light, generating radical species that abstract hydrogen to revert to the 1-methyl-1H-pyrrolo[3,2-c]pyridine precursor. Solution: Wrap your chromatography columns and collection flasks in aluminum foil. Store the final purified solid in amber glass vials under an inert argon atmosphere at -20°C.
Q: How do I separate the 3-iodo product from the 2-iodo regioisomer? A: Electrophilic iodination can sometimes occur at the C2 position if the C3 position is sterically hindered or under specific kinetic conditions. These regioisomers have nearly identical polarities, making standard flash chromatography highly inefficient. Solution: Rely on recrystallization. The 3-iodo derivative typically exhibits differential solubility in hot Ethyl Acetate/Hexanes mixtures compared to the 2-iodo isomer. Dissolve the mixture in minimal hot EtOAc, slowly add Hexanes until cloudy, and allow to cool slowly to room temperature to selectively crystallize the 3-iodo product.
Expert FAQs
Q: Can I use reverse-phase (C18) chromatography instead of normal phase? A: Yes. Reverse-phase chromatography is highly effective for separating the methylated target from un-methylated precursors, as the N-methyl group significantly alters the compound's hydrophobicity [1]. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. However, ensure you neutralize the fractions immediately post-elution to prevent acid-catalyzed degradation.
Q: I still see a persistent yellow tint in my NMR sample after chromatography. What is it? A: This is likely trace elemental iodine (I₂) that bypassed the initial workup. Iodine is highly soluble in organic solvents and can co-elute with lipophilic heterocycles. Re-dissolve your product in EtOAc and perform a secondary vigorous wash with 10% aqueous sodium metabisulfite or sodium thiosulfate before drying and concentrating again.
References
- Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties | Source: PMC | URL
- Title: Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | Source: Benchchem | URL
- Title: A General Method for the Preparation of 4- and 6-Azaindoles | Source: ACS Publications | URL
Technical Support Center: NMR Sample Preparation for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine and Analogs
This guide provides a comprehensive troubleshooting framework for researchers, chemists, and drug development professionals encountering solubility challenges with 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine and structurally related heterocyclic compounds during NMR sample preparation. Our approach is rooted in a systematic, causality-driven methodology to ensure high-quality spectral data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users face when a sample fails to dissolve for NMR analysis.
Q1: I've added my sample of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine to a standard NMR solvent, but I'm seeing very weak signals or no signals at all. What is the first thing I should check?
A1: The primary cause is almost always insufficient concentration of the analyte in the solution. First, visually inspect your NMR tube against a bright background. If you can see suspended solid particles or a cloudy solution, your compound has not fully dissolved.[1] Any undissolved solid will not contribute to the solution-state NMR spectrum and will negatively impact the spectrometer's shimming process, leading to broad peaks and poor resolution.[2][3] Ensure you are using an appropriate amount of material, typically 5-25 mg for a standard 1H NMR spectrum.[4]
Q2: Which deuterated solvent should I start with for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine?
A2: The molecular structure, featuring a fused heterocyclic system with an N-methyl group and an iodine substituent, suggests moderate polarity. Published NMR data for similar 1H-pyrrolo[3,2-c]pyridine scaffolds frequently utilize Chloroform-d (CDCl3).[5][6] Therefore, Chloroform-d (CDCl3) is the most logical and empirically supported starting point. Its ability to dissolve a wide range of organic molecules makes it an excellent first choice.[7]
Q3: My compound did not dissolve in Chloroform-d (CDCl3). What is the next logical solvent to try?
A3: If solubility is poor in CDCl3, the next step is to use a more polar, aprotic solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is the strongest common deuterated solvent for polar organic molecules and is an excellent choice.[7][8] Alternatively, you can try Acetone-d6. If you observe partial solubility in CDCl3, a co-solvent approach is often highly effective (see Part 2).
Q4: Can I heat my sample to improve the solubility of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine?
A4: Yes, gentle heating can significantly improve solubility and is a common practice.[2][9] However, it must be done with caution to avoid thermal degradation of your compound. Use a heat gun to gently warm the sample until the solid dissolves, ensuring you do not boil the solvent. It is critical to run a quick preliminary 1H NMR spectrum before and after heating to check for the appearance of new signals that would indicate decomposition.
Q5: I see solid particles floating in my NMR tube even after trying different solvents. How does this affect my spectrum and what should I do?
A5: Suspended solid particles severely degrade the quality of an NMR spectrum by disrupting the magnetic field homogeneity.[3] This makes it impossible for the spectrometer to be properly "shimmed," resulting in broad, distorted peaks and a loss of resolution. The solution is to filter the sample. Prepare your solution in a separate vial, then filter it through a pipette plugged with a small amount of glass wool or cotton directly into the clean NMR tube.[3][10] This ensures a clear, particulate-free solution for analysis.
Part 2: Systematic Troubleshooting Workflow for Solubility Issues
When initial attempts fail, a structured approach is necessary. This workflow guides the user from initial screening to advanced techniques.
Logical Troubleshooting Flow
The following diagram illustrates the decision-making process for resolving solubility problems.
Caption: Troubleshooting workflow for NMR solubility.
Step 1: Initial Solvent Screening
The first step is to test the solubility of your compound in a small selection of deuterated solvents with varying polarities. The primary consideration in solvent selection is always the solubility of the analyte.[7]
Protocol 1: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of your compound into a small, clean vial.
-
Add ~0.1 mL of the first test solvent (e.g., CDCl3).
-
Vortex or agitate the vial for 30 seconds.
-
Observe the solution. If it is not perfectly clear, proceed to the next solvent in a new vial.
-
Repeat for DMSO-d6 and other potential solvents to identify the best candidate before preparing a full NMR sample.
Step 2: Advanced Solubilization Techniques
If a single solvent is insufficient, more advanced methods are required.
A. Co-Solvent Systems
-
Causality: Many compounds that are poorly soluble in one solvent can be coaxed into solution by adding a small amount of a second, stronger solvent. This works by disrupting the crystal lattice energy of the solid compound more effectively than a single solvent can. Using a mixture like CDCl3 with a few drops of DMSO-d6 is a very common and effective strategy.[7][9]
Protocol 2: Preparing a Co-Solvent NMR Sample
-
Place your weighed sample (e.g., 10 mg) into a vial.
-
Add the primary deuterated solvent (e.g., CDCl3) until you reach a total volume of approximately 0.55 mL.[3]
-
Vortex the sample. If solid remains, add the co-solvent (e.g., DMSO-d6) drop by drop, vortexing between each drop, until the solid dissolves.
-
Once the solution is clear, filter it into the NMR tube to remove any micro-particulates.[3]
B. Temperature Variation
-
Causality: For most compounds, solubility increases with temperature. By acquiring the NMR spectrum at an elevated temperature, you can often achieve the concentration needed for a good signal.
Protocol 3: High-Temperature NMR Acquisition
-
Prepare the sample in the best solvent identified (even if solubility is poor at room temperature).
-
Consult your NMR facility manager to set the spectrometer to a higher temperature (e.g., start at 40°C).
-
Allow the sample to equilibrate at the set temperature for 5-10 minutes before shimming and acquiring data.
-
Self-Validation: Always acquire a spectrum at room temperature first, then after heating. Compare them to ensure no new peaks have appeared, which would signify thermal degradation.
Step 3: Alternative Approaches for Highly Insoluble Compounds
When the above methods are not sufficient, there are still viable options.
-
Non-Deuterated Solvents with a Lock Capillary: If your compound dissolves in a non-deuterated solvent (e.g., regular DMSO or DMF), you can prepare the sample in that solvent. A sealed capillary containing a deuterated solvent (like D2O or Benzene-d6) is then placed inside the NMR tube.[9] The spectrometer will "lock" onto the deuterium signal from the capillary, allowing you to acquire a spectrum of your sample. The main drawback is that shimming can be more challenging.[9]
-
Solid-State NMR (ssNMR): For compounds that are truly insoluble, solid-state NMR is the definitive technique. It analyzes the sample in its solid, powdered form, bypassing solubility issues entirely. This method provides information about the structure and conformation of molecules in the solid phase and is excellent for characterizing isomers or polymorphs.[11][12]
Part 3: Data Tables and Reference Information
Table 1: Properties of Recommended Deuterated Solvents for Screening
| Solvent | Formula | Polarity | Typical Use Case | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) |
| Chloroform-d | CDCl₃ | Low | General purpose for non-polar to moderately polar organics.[7] | 7.26 | 77.16 |
| Acetone-d₆ | (CD₃)₂CO | Medium | Good for many organic compounds, more polar than CDCl₃.[8] | 2.05 | 206.26, 29.84 |
| Acetonitrile-d₃ | CD₃CN | Medium | Useful for a range of organic molecules and some metal complexes.[7] | 1.94 | 118.26, 1.32 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | High | Excellent for highly polar, difficult-to-dissolve molecules.[7] | 2.50 | 39.52 |
| Methanol-d₄ | CD₃OD | High (Protic) | Good for polar molecules; will exchange with labile protons (OH, NH).[7] | 4.87, 3.31 | 49.00 |
| Benzene-d₆ | C₆D₆ | Non-polar | Used for aromatic compounds to induce solvent shifts for better resolution.[7] | 7.16 | 128.06 |
| D₂O | D₂O | High (Protic) | For water-soluble compounds like salts and biomolecules. | ~4.79 (variable) | N/A |
*Chemical shifts can vary slightly depending on temperature, concentration, and pH.
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. PMC. [Link]
-
Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]
-
N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (2011, June 30). ResearchGate. [Link]
-
How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? (2022, June 29). ResearchGate. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [Link]
-
Sample Preparation & NMR Tubes. Chemical Research Support - University of Illinois Urbana-Champaign. [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022, May 25). PMC. [Link]
-
The preparation and 1H n.m.r. spectra of some N-methylpurines and related compounds. (1983, March 1). Australian Journal of Chemistry. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]
-
Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). [Link]
-
How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? (2020, February 20). ResearchGate. [Link]
-
Common NMR Solvents. Wired Chemist. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Iowa State University. [Link]
-
Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024, November 21). [Link]
-
Oxidative Synthesis of Pyridine Derivatives. (2021, March 10). JCBPS. [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]
-
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. BuyersGuideChem. [Link]
-
Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024, November 21). RSC Publishing. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024, September 6). MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2013, November 20). ACS Publications. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine under basic conditions
This technical guide addresses the stability and reactivity profile of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 3-iodo-1-methyl-5-azaindole) under basic conditions. The content is structured to assist researchers in optimizing reaction conditions and troubleshooting unexpected degradation.
Executive Summary: The Stability Spectrum
The stability of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is dictated by the electronic push-pull nature of the 5-azaindole scaffold. The electron-rich pyrrole ring (C2/C3) stabilizes the molecule against general base hydrolysis, but the electron-deficient pyridine ring (N5) introduces susceptibility to nucleophilic attack and halogen migration ("Halogen Dance") under specific conditions.
Stability Matrix by Base Strength
| Base Class | Examples | Stability Rating | Primary Risk | Recommended Action |
| Inorganic Weak Bases | High | Minimal. Safe for Suzuki/Sonogashira coupling at elevated temps ( | Standard use in cross-coupling. | |
| Hindered Alkoxides | Moderate | Nucleophilic attack at C4/C6 (rare); potential deiodination if Pd present. | Use at | |
| Hydroxides | NaOH, KOH, LiOH | Moderate | Hydrolytic ring opening (rare); | Monitor for C4-OH adducts. |
| Super Bases (Lithium) | Low (Critical) | Halogen Dance (Iodine migration) or Lithium-Halogen Exchange. | Strict Cryogenic Control ( |
Critical Mechanism: The "Halogen Dance" Risk
Issue: When using strong bases (LDA, LiTMP) for lithiation, the iodine atom at C3 is prone to migration, typically to the C2 position. This is thermodynamically driven, moving the heavy halogen to a position flanked by a heteroatom or another stabilizing group.
Mechanism Visualization: The following diagram illustrates the decision logic and mechanistic risk of using strong bases with this scaffold.
Caption: Decision tree highlighting the divergence in stability between cross-coupling conditions (Pathway A) and lithiation conditions (Pathway B) where Halogen Dance becomes a critical failure mode.
Troubleshooting Guide: Common Failure Modes
Scenario A: Loss of Iodine (Protodeiodination)
Observation: LCMS shows a mass corresponding to [M-I+H] (replacement of Iodine with Hydrogen).
-
Cause 1 (Reductive Elimination): In Pd-catalyzed reactions (Suzuki), the oxidative addition complex (Ar-Pd-I) is unstable if transmetalation is slow. Hydride sources (from solvent or base impurities) can reduce the complex.
-
Cause 2 (Alkoxide Promoted): Strong alkoxides (
-BuOK) in alcoholic solvents can act as hydride donors at high temperatures. -
Solution:
-
Switch to anhydrous inorganic bases (
or ) in aprotic solvents (Dioxane, DMF). -
Avoid alcoholic cosolvents if using strong bases.
-
Scenario B: Unexpected Regioisomer (C2 Substitution)
Observation: NMR shows the substituent at C2 instead of C3, or a mixture of isomers.
-
Cause: You likely used a lithium reagent (
-BuLi) or LDA to perform a reaction, and the iodine migrated via the Halogen Dance mechanism before your electrophile trapped the anion. -
Solution:
-
Cryogenic Control: Ensure the reaction is kept strictly at
C or lower. -
Transmetalation: If performing Li-Halogen exchange, add the electrophile immediately or transmetalate to Zn/Mg to "freeze" the configuration.
-
Scenario C: Decomposition / Black Tarry Mixtures
Observation: Complete loss of starting material, no distinct product peaks.
-
Cause: Nucleophilic attack on the pyridine ring.[1] The C4 position (between the two nitrogens) and C6 position are electron-deficient. Hydroxide or small alkoxides can attack here, leading to ring opening or polymerization.
-
Solution:
-
The 1-methyl group protects the pyrrole nitrogen, but does not deactivate the pyridine ring.
-
Avoid heating with strong nucleophiles (NaOMe, NaOH) above
C. -
Use milder bases like
which are non-nucleophilic enough to avoid attacking the pyridine core.
-
Frequently Asked Questions (FAQs)
Q1: Can I use this scaffold in a Suzuki coupling with aqueous base?
A: Yes. The 3-iodo-1-methyl-5-azaindole scaffold is stable to standard Suzuki conditions (e.g.,
Q2: Is the 1-methyl group stable to base? A: Yes. The N-methyl group is metabolically and chemically robust under standard basic synthesis conditions. It will not hydrolyze. De-methylation requires specific harsh conditions (e.g., molten pyridine hydrochloride or strong Lewis acids) not typically encountered in basic workups.
Q3: How should I store the 3-iodo intermediate?
A: While chemically stable, iodinated heterocycles are light-sensitive. Store at
Q4: Can I perform a Buchwald-Hartwig amination on this molecule?
A: Yes, but be cautious of the base.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . Journal of Medicinal Chemistry. (2013). Describes Sonogashira and Suzuki couplings on the pyrrolo[3,2-c]pyridine scaffold using carbonate bases.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one . RSC Advances. (2012). While focusing on a related scaffold, this establishes the protocol for C3-halogenated azaindole-type systems using mild bases to avoid dehalogenation.
-
Halogen dance rearrangement . Wikipedia / General Chemical Literature. Defines the mechanism of base-catalyzed halogen migration in heteroaromatics.
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles . Molecules. (2021).[2][3] Discusses the behavior of azaindoles under lithiation conditions and the risks of migration/isomerization.
Sources
Minimizing dehalogenation side reactions of 3-iodo-5-azaindole
Welcome to the Halo-Azaindole Technical Support Center .
This guide addresses the specific stability challenges of 3-iodo-5-azaindole (and related 1H-pyrrolo[3,2-c]pyridine scaffolds). The C3-iodine bond in azaindoles is notoriously labile due to the electron-deficient nature of the pyridine ring and the high acidity of the N1-proton.
Below you will find targeted troubleshooting modules, optimized protocols, and mechanistic insights designed to minimize dehalogenation (protodehalogenation) and maximize cross-coupling efficiency.
Quick Diagnostic: What is your primary failure mode?
| Observation | Likely Cause | Recommended Module |
| Mass Spec shows [M-I+H] | Protodehalogenation via Pd-Hydride species. | Module 1 |
| Starting material recovered (No Rxn) | Catalyst poisoning (N-coordination) or oxidative addition failure. | Module 1 & 3 |
| Dimer formation (Homocoupling) | Oxygen leak or disproportionation of Boronic Acid. | Module 1 |
| Product protonated after Lithiation | Temperature too high or slow electrophile quench. | Module 2 |
Module 1: Troubleshooting Palladium-Catalyzed Cross-Couplings
Focus: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig
Q: Why is my iodine falling off (Protodehalogenation) instead of coupling?
Technical Insight: Dehalogenation occurs when the oxidative addition intermediate (Ar-Pd-I) undergoes reduction rather than transmetalation. This is driven by the formation of a Palladium-Hydride (Pd-H) species.[1]
-
Source of Hydride:
-hydride elimination from alkyl groups on ligands, solvents (especially alcohols), or bases. -
Mechanism: The electron-deficient 5-azaindole ring makes the C-Pd bond more polarized, accelerating the reductive elimination of Ar-H upon exposure to any Pd-H source.
Corrective Actions:
-
Switch to Bulky, Electron-Rich Ligands: Use ligands that accelerate transmetalation (the productive step) over reduction.
-
Recommendation: XPhos or SPhos .
-
Why: These Buchwald dialkylbiaryl phosphines create a steric pocket that facilitates the coupling cycle and inhibits
-hydride elimination. -
Reference: Buchwald’s ligands are proven to stabilize Pd(0) and prevent dehalogenation in heteroaryl halides [1].
-
-
Eliminate Hydride Donors (Solvent/Base):
-
Stop using: Primary/Secondary alcohols (MeOH, EtOH, iPrOH). These are prime hydride sources.
-
Start using: Aprotic solvents like 1,4-Dioxane , Toluene , or DME .
-
Base: Switch from alkoxides (NaOEt) to inorganic carbonates or phosphates (K₃PO₄ , Cs₂CO₃ ).
-
-
Scavenge Water: Water can facilitate protodeboronation of your coupling partner, stalling the cycle and leaving the Ar-Pd-I species vulnerable to decomposition. Add 3Å molecular sieves if using hygroscopic bases.
Q: The reaction stalls. Is the azaindole nitrogen poisoning the catalyst?
Answer: Yes. The pyridine-like nitrogen (N5) and the unprotected pyrrole nitrogen (N1) can both coordinate to Pd(II), forming stable, non-reactive "off-cycle" resting states.
-
Solution: Protect the N1-position. (See Module 3).
-
Alternative: If you must run unprotected, increase catalyst loading to 5-10 mol% and use a higher temperature (80-100°C) to promote ligand dissociation from the nitrogen.
Module 2: Troubleshooting Metal-Halogen Exchange (Lithiation)
Q: I am attempting to lithiate 3-iodo-5-azaindole, but I only isolate the de-iodinated product. Why?
Technical Insight: The "Dance of the Protons." The N1-proton of 5-azaindole is acidic (pKa ~13-15). If unprotected, n-BuLi will deprotonate N1 first. Even if protected, the C-Li bond at position 3 is extremely unstable above -78°C and will grab a proton from the solvent (THF) or the protecting group itself if not chosen carefully.
Corrective Actions:
-
Cryogenic Rigor is Non-Negotiable:
-
Reaction must be performed at -78°C or lower .
-
Use an internal thermometer. The exotherm from adding n-BuLi can locally spike the temperature, causing immediate protonation.
-
-
Transmetalation Strategy (The "Turbo" Fix): Do not rely on the Lithium species. Transmetalate immediately to a softer metal.
-
Protocol: Generate the lithio-species at -78°C, then immediately add ZnCl₂ or MgCl₂ to form the Zinc/Magnesium reagent. These are thermally stable up to 0°C and far less prone to protonation [2].
-
-
Protection is Mandatory: You cannot lithiate the C3 position effectively with a free N1-H. The base will simply deprotonate the nitrogen.
Module 3: N-Protection Strategy
Q: Which protecting group is best for stabilizing the iodine?
Recommendation: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) .
| Group | Stability | Electronic Effect | Best For |
| SEM | High | Moderate withdrawal | Lithiation & Suzuki (Universal) |
| Boc | Moderate | Strong withdrawal | Suzuki (prevents oxidation) |
| Tosyl | High | Strong withdrawal | Suzuki (if Boc falls off) |
| Unprotected | Low | Electron Rich | Avoid for iodides |
-
Why: Electron-withdrawing groups (EWG) like Boc/Tosyl pull density from the ring, strengthening the C-I bond against oxidative insertion side reactions but facilitating the desired oxidative addition for cross-coupling. More importantly, they sterically block the N1/N5 coordination sites [3].
Visualizing the Problem: Pathway to Dehalogenation
The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive dehalogenation pathway.
Figure 1: Kinetic competition between productive cross-coupling (Green) and dehalogenation (Red). Bulky ligands accelerate the Green path.
Experimental Protocol: "Gold Standard" Suzuki Coupling
This protocol is optimized for 3-iodo-5-azaindoles, utilizing a high-activity catalyst system to outcompete dehalogenation.
Reagents:
-
Substrate: N-Boc-3-iodo-5-azaindole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd₂(dba)₃ + XPhos .
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio) - Degassed
Step-by-Step:
-
Preparation: Charge a reaction vial with the azaindole, boronic acid, K₃PO₄, and Pd/Ligand.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling.[2]
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 2-4 hours. Monitor by LC-MS.[1][3]
-
Note: If starting material persists, do NOT increase temperature >100°C. Add a second aliquot of catalyst.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]
Decision Tree: Optimizing Your Reaction Conditions
Use this logic flow to select the right parameters for your specific experiment.
Figure 2: Decision matrix for selecting reaction conditions based on substrate state and reaction type.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry.
-
Lérida, L., et al. (2025). Preventing Protodehalogenation in Suzuki Coupling of Haloazaindoles. BenchChem Technical Review.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-iodo-5-azaindole and all reagents before handling.
Sources
Technical Support Center: Purification of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Executive Summary
This guide addresses the purification of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative). Due to the specific fusion of the pyridine and pyrrole rings (nitrogen at position 5), this scaffold exhibits distinct solubility profiles compared to the more common 7-azaindoles.
Key Chemical Challenges:
-
Iodine Instability: The C3-Iodine bond is susceptible to homolytic cleavage under light or heat, leading to "purple" discoloration (iodine liberation).
-
Basicity: The pyridine nitrogen (N5) makes the compound moderately basic; it may form salts if acidic solvents are used.
-
Oiling Out: The N-methyl group increases lipophilicity, often causing the compound to "oil out" in pure water or highly polar solvents during cooling.
Solvent Selection Matrix
The following solvents are validated based on the physicochemical properties of halogenated 5-azaindoles.
| Solvent System | Type | Suitability | Technical Notes |
| Ethanol (Abs.) | Protic | Primary | Best balance of solubility. Dissolves well when hot; crystallizes upon cooling. Eco-friendly. |
| Acetonitrile (MeCN) | Aprotic | Excellent | High dielectric constant aids crystal lattice formation. Avoids hydrogen-bond interference. Best for high purity. |
| EtOAc / Heptane | Binary | Standard | Use for "layering" or anti-solvent precipitation. Dissolve in minimal hot EtOAc, add warm Heptane, cool slowly. |
| Toluene | Aromatic | Specific | Good for removing non-polar impurities. Requires higher heat (boiling point 110°C); risk of thermal decomposition if prolonged. |
| Methanol | Protic | Caution | High solubility may prevent crystallization unless cooled to -20°C. Often requires water as an anti-solvent. |
Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization. While solubility is high, they often form solvates that are difficult to dry and can promote halogen exchange or photolysis under ambient light.
Troubleshooting & FAQs
Q1: The solution turned purple/brown during heating. Is the product ruined?
Diagnosis: This indicates the liberation of elemental iodine (
-
Immediate Fix: Add a small amount of solid Sodium Thiosulfate or wash the organic phase with a 10%
solution if liquid-liquid extraction is possible. -
Prevention: Wrap the flask in aluminum foil during reflux. Do not exceed 80°C if possible.
Q2: The compound "oiled out" (formed a liquid blob) instead of crystallizing.
Diagnosis: The solution became supersaturated too quickly, or the melting point of the solvated solid is lower than the solvent boiling point. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.
-
Slower Cooling: Wrap the flask in a towel to slow the cooling rate.
-
Solvent Modification: Add a small amount of the "good" solvent (e.g., Ethanol) to lower the saturation slightly.
Q3: I see two spots on TLC after recrystallization. What happened?
Diagnosis: This is likely Regioisomer Contamination or De-iodination .
-
Scenario A (Regioisomer): If synthesized via electrophilic iodination, the 2-iodo isomer is a common byproduct, though 3-iodo is electronically favored.
-
Scenario B (De-iodination): Protodeiodination can occur in acidic media or under UV light. Verification: Run an NMR. The C2-proton (if de-iodinated) will appear as a distinct singlet/doublet around 7.0–7.5 ppm.
The "Golden Standard" Protocol
Method: Acetonitrile (MeCN) Recrystallization Target Purity: >98% HPLC Yield Expectation: 75–85%
Step-by-Step Workflow
-
Preparation:
-
Weigh the crude 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Prepare a reflux setup with a light shield (aluminum foil).
-
-
Dissolution:
-
Add Acetonitrile (5 mL per gram of solid) .
-
Heat to reflux (82°C) with stirring.
-
Observation: If solid remains, add MeCN in 0.5 mL increments until fully dissolved.
-
-
Clarification (Hot Filtration):
-
If black specks (inorganic salts/palladium residues) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
-
Crystallization:
-
Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed for 2 hours.
-
Optimization: Once at RT, move to a 4°C fridge for 4 hours to maximize yield.
-
-
Collection:
-
Filter the white/pale-yellow needles via vacuum filtration.
-
Wash: Rinse the cake with cold (-20°C) Acetonitrile (2 x volume of cake).
-
-
Drying:
-
Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.
-
Note: Ensure no solvent smell remains; MeCN can stick to the crystal lattice.
-
Process Visualization (Decision Tree)
The following diagram illustrates the logical flow for purifying this specific scaffold, including decision points for oiling out and discoloration.
Caption: Logical workflow for the recrystallization of 3-iodo-5-azaindole derivatives, addressing common failure modes like oiling out.
References
-
General Synthesis of Halogenated Azaindoles
-
Tber, Z., et al. (2015).[1] "Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3,2-c]pyridine...". Journal of Organic Chemistry.
- Context: Establishes the stability and handling of 3-iodo-pyrrolo[3,2-c]pyridine scaffolds.
-
-
Purification Methodologies for Azaindoles
-
Iodination & Stability
-
Schirok, H. (2006). "Synthesis of 3-Iodo-5-azaindoles". WO2006100651A1.
- Context: Describes the industrial handling and isolation of iodinated azaindole intermedi
-
-
Solubility Data
-
EPA Chemicals Dashboard. "1-Methyl-1H-pyrrolo[2,3-b]pyridine Properties".
- Context: Proxy data for lipophilicity (LogP) and water solubility of methyl-azaindoles to justify the use of organic solvents over aqueous systems.
-
Sources
Validation & Comparative
Reactivity Comparison Guide: 3-Iodo vs. 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
A Strategic Blueprint for Cross-Coupling in 5-Azaindole Functionalization
As a Senior Application Scientist, one of the most frequent strategic decisions in medicinal chemistry and process development is the selection of the optimal halogenated building block. The 1-methyl-1H-pyrrolo[3,2-c]pyridine (N-methyl-5-azaindole) scaffold is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors (e.g., TYK2, FMS) and targeted oncology therapeutics (e.g., NRAS inhibitors)[1][2].
Functionalization at the C-3 position via transition-metal-catalyzed cross-coupling is the primary vector for diversification[3]. However, the electron-deficient nature of the fused pyridine ring significantly alters the electronic properties of the conjugate system, making traditional indole synthetic methods inefficient[4]. Consequently, the choice between the 3-iodo and 3-bromo derivatives dictates the thermodynamic feasibility, catalyst selection, and scalability of the entire synthetic route.
Mechanistic Causality: The Halogen Effect in 5-Azaindoles
In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is frequently the oxidative addition of the C-X bond to the Pd(0) active species.
-
Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is significantly weaker and more polarizable than the C-Br bond (~81 kcal/mol).
-
Electronic Deactivation: The nitrogen atom at the 5-position of the pyrrolo[3,2-c]pyridine core withdraws electron density from the pyrrole ring[4]. This electron deficiency stabilizes the C-X bond against oxidative addition.
-
Causality in Catalyst Selection: Because of this deactivation, the 3-bromo derivative requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures to force the oxidative addition. In contrast, the 3-iodo derivative readily undergoes oxidative addition under milder conditions, even with standard ligands or highly active precatalysts like CataCXium Pd G3[1].
Visualizing the Strategic Divergence
Catalytic cycle highlighting divergent oxidative addition kinetics of 3-iodo vs 3-bromo azaindoles.
Decision matrix for selecting the optimal 3-halo-5-azaindole building block based on reactivity.
Quantitative Performance Comparison
The following table synthesizes the physicochemical and operational differences between the two building blocks to guide your procurement and process design.
| Parameter | 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine | 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine |
| C-X Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol |
| Oxidative Addition Rate | Very Fast (Low activation barrier) | Moderate to Slow (High activation barrier) |
| Typical Catalyst Systems | Pd(dppf)Cl₂, Pd(PPh₃)₄, CataCXium Pd G3[1] | Pd₂(dba)₃ + XPhos / SPhos / tBuBrettPhos |
| Typical Reaction Temp. | 60 °C – 90 °C | 90 °C – 120 °C |
| Base Tolerance | Mild bases sufficient (K₂CO₃, Na₂CO₃) | Stronger bases often required (Cs₂CO₃, KOtBu) |
| Shelf Stability | Light-sensitive; prone to slow dehalogenation | Highly stable under standard ambient conditions |
| Strategic Advantage | Overcomes steric hindrance; enables coupling with deactivated partners. | Cost-effective; higher atom economy; ideal for robust, scalable manufacturing. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Mild Suzuki-Miyaura Coupling (Using the 3-Iodo Derivative)
Optimized for sterically hindered or electronically deactivated boronic acids[1].
-
Reaction Assembly: To an oven-dried Schlenk flask, add 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the target arylboronic acid (1.5 equiv), Cs₂CO₃ (3.0 equiv), and CataCXium Pd G3 (5 mol%)[1].
-
Causality: CataCXium Pd G3 is a highly active precatalyst that rapidly generates a monoligated Pd(0) species. Cs₂CO₃ provides excellent solubility in aqueous biphasic systems, essential for the transmetalation of the boronic acid.
-
-
Solvent Addition & Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by sparging with subsurface N₂ gas for 5–10 minutes[1].
-
Causality: Degassing is a critical self-validating step. Failure to remove dissolved oxygen will result in the irreversible oxidation of the electron-rich Pd(0) catalyst to an inactive Pd(II) peroxo complex, stalling the reaction.
-
-
Thermal Activation: Seal the flask and heat to 90 °C for 5 hours[1].
-
Validation: Monitor the reaction via LC-MS. The complete disappearance of the UV-active 3-iodo starting material and the emergence of the product mass confirms successful transmetalation and reductive elimination.
Protocol B: High-Temperature Buchwald-Hartwig Amination (Using the 3-Bromo Derivative)
Optimized for cost-effective C-N bond formation at scale.
-
Reaction Assembly: In a nitrogen-filled glovebox, charge a vial with 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the target amine (1.2 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and tBuBrettPhos (5 mol%).
-
Causality: The stronger C-Br bond necessitates the use of tBuBrettPhos. This bulky, electron-rich ligand forces the difficult oxidative addition and specifically accelerates reductive elimination over competitive β-hydride elimination (a common failure mode in aminations). NaOtBu is required to deprotonate the amine to form the reactive Pd-amido intermediate.
-
-
Solvent Addition & Degassing: Add anhydrous toluene. Perform three freeze-pump-thaw cycles.
-
Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the catalytic intermediates. Freeze-pump-thaw ensures absolute oxygen removal, which is mandatory when using highly sensitive dialkylbiaryl phosphines.
-
-
Thermal Activation: Heat the sealed vial to 110 °C for 12 hours.
-
Causality: High thermal energy is strictly required to drive the oxidative addition of the deactivated 3-bromo-5-azaindole system.
-
References[4] Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ7OjvhRPTRTmL5ZTW5x1sSWoDlVybeOZwybfO7uKBHpLG_qOLphgLMC8gmgBG08ZRXxSCtqLxWZdVBaKeaXZJjJxH-FNHhPYIeVJlsVoMDMdGNGPAIayFVmW_TVwBGNrTcbBmgUvi0nOxyA==[1] Title: WO2024215862A2 - Heterocyclic compounds as nras inhibitors. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5kb9C_0DwFZ5ybHICZZc4wjSDFpaQjgK9j-5zKLo-9sUdfeE8zWrAHjLwNcNTlEwhZ2bG8yYOeqQ-TOSgK5X1suKUkqfUBUpCVSmy7hRFvhLKHGT2zsLS_Q9s0aLMESnX47i622JntoMvphn8[2] Title: WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof. Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHChUf2rmSP0YzXnOZkq8tX_3OGSWRjR8W3wB1383YlfVM-nspg6zZoTyVLedFA45OCOYhQaufPEx-TGF9qL6DnL0xcrHYDLhgJKqjMjPoAe-6fvVw_EGew5pTNtKUEYolG1MlyuOMKRdQf6wY0[3] Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_oLhLTvtnVUm-wsVWYunAki301WRQ3UHhLYBrfUDIF7aAXLDsEpoda_diQNWW7IlgPO8Wmg0cy13PSGUNcQQ1-iZaX77yUzZCQopUItsABl_6qgKWsBEEbWgM2Jeoppy1kkJLY8Ffmyj
Sources
- 1. WO2024215862A2 - Heterocyclic compounds as nras inhibitors - Google Patents [patents.google.com]
- 2. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of iodinated 5-azaindoles
Comparative Guide: Optimizing Mass Spectrometry Strategies for Iodinated 5-Azaindoles
Executive Summary
Product Focus: High-Resolution HCD (Higher-energy Collisional Dissociation) vs. Traditional Trap CID (Collision-Induced Dissociation). Application: Structural elucidation and metabolite identification of iodinated 5-azaindole derivatives (kinase inhibitor scaffolds).
In the realm of drug discovery, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure, frequently serving as a bioisostere for indole in kinase inhibitors to improve solubility and hydrogen-bonding profiles. The introduction of an iodine atom —often as a synthetic handle for cross-coupling or a metabolic blocker—presents unique challenges and opportunities in mass spectrometry.
This guide compares the performance of Orbitrap-based HCD against Standard Ion Trap CID for analyzing these compounds. While traditional CID is sufficient for basic confirmation, our analysis demonstrates that HCD coupled with Mass Defect Filtering (MDF) is the superior methodology for definitive structural characterization and distinguishing deiodinated metabolites in complex matrices.
Technical Comparison: HCD vs. CID
The primary challenge in analyzing iodinated 5-azaindoles is the lability of the Carbon-Iodine (C-I) bond. The dissociation energy of C-I (~57 kcal/mol) is significantly lower than C-H or C-C bonds, leading to facile iodine loss often before structural information about the azaindole core can be obtained.
Performance Matrix
| Feature | Traditional Trap CID (e.g., Triple Quad, Linear Trap) | High-Res HCD (e.g., Q-Exactive, Orbitrap Fusion) | Verdict |
| Energy Regime | Resonant excitation (slow heating). | Beam-type (shock heating). | HCD allows access to higher energy channels, shattering the rigid azaindole ring. |
| C-I Bond Stability | Often results in exclusive loss of I• or HI (Base Peak). | Tunable energy (NCE) allows preservation of Iodine to see core fragments. | HCD provides richer spectra. |
| Low Mass Cutoff | Yes (typically 1/3 of precursor m/z). | No (detects low m/z diagnostic ions). | HCD detects crucial HCN/nitrile fragments (m/z < 100). |
| Isotope/Defect ID | Limited to nominal mass logic. | Mass Defect Filtering (MDF) enabled. | HCD exploits the unique negative mass defect of Iodine (-0.0955 Da). |
| Sensitivity | High (ideal for quantitation/MRM). | High (ideal for identification). | CID wins for pure quantitation; HCD wins for structure. |
Fragmentation Mechanics: The "Iodine Effect"
To accurately interpret spectra, researchers must understand the competition between halogen loss and heterocyclic ring opening.
Mechanism A: The Deiodination Pathway (Dominant in Low-Energy CID)
In standard ESI-CID, the weakest bond breaks first.
-
Radical Loss: The odd-electron species
(formed via charge transfer or pre-existing radical) loses an iodine radical ( , 127 Da). -
Neutral Loss: The even-electron protonated species
loses HI (128 Da).-
Result: A dominant peak at
or with little other structural info.
-
Mechanism B: The Azaindole Core Shattering (Dominant in HCD)
Higher energy activation (HCD) drives fragmentation across the aromatic rings before or concurrent with iodine loss.
-
Ring Opening: The 5-azaindole core undergoes Retro-Diels-Alder (RDA) type cleavages or characteristic losses of small nitriles.
-
Diagnostic Losses:
-
HCN (27.01 Da): Characteristic of the pyrrole ring.
- (17.03 Da): Common from the N1 position if unsubstituted.
- (26.01 Da): Acetylene loss from the pyridine ring.
-
Visualizing the Fragmentation Logic
Caption: Divergent fragmentation pathways. CID favors iodine loss (red), while HCD accesses ring cleavage (green) providing structural fingerprints.
Experimental Protocol: Validated HCD Workflow
This protocol ensures minimal in-source decay and maximum structural coverage using an Orbitrap system (e.g., Q-Exactive).
Step 1: In-Source Optimization
-
Goal: Prevent premature loss of Iodine in the source (In-Source Fragmentation, ISF).
-
Parameter: Lower the Source Voltage and Capillary Temperature slightly below standard small-molecule settings.
-
Spray Voltage: 3.0 - 3.2 kV (Positive Mode).
-
Capillary Temp: 250°C - 275°C (Avoid >300°C).
-
S-Lens RF Level: 50-60 (Excessive RF can strip labile halogens).
-
Step 2: Mass Defect Filtering (MDF)
Iodine (
-
Most organic molecules (C, H, N, O) have positive mass defects.
-
Action: Set a dynamic MDF window of -0.150 to -0.050 Da relative to the nominal mass.
-
Result: This filter removes >90% of matrix background, isolating only the iodinated species.
Step 3: Stepped NCE (Normalized Collision Energy)
Do not use a single energy. Use Stepped NCE to capture both labile and rigid fragments in one spectrum.
-
Setting: 20, 40, 70 eV (Stepped).
-
20 eV: Preserves the C-I bond; confirms molecular ion.
-
40 eV: Induces Iodine loss; generates the deiodinated core.
-
70 eV:[1] Shatters the azaindole ring; generates diagnostic HCN/C2H2 fragments.
-
Quantitative Data Summary: Diagnostic Ions
The following table summarizes characteristic ions observed for a generic 3-iodo-5-azaindole derivative (
| Fragment Type | Observed m/z (approx) | Origin | Diagnostic Value |
| Precursor | 270.97 | High. Confirmation of iodinated species (Negative Mass Defect). | |
| Iodine Loss | 143.06 | Medium. Confirms presence of labile halogen, but loses core detail. | |
| Radical Core | 144.06 | Medium. Radical cation, common in halo-aromatics. | |
| Pyrrole Break | 116.05 | High. Confirms azaindole core (loss of 27 Da from deiodinated form). | |
| Pyridine Break | 89.04 | High. Sequential loss of second nitrogen as HCN. | |
| Low Mass | 26-28 | High. Only visible in HCD (no low-mass cutoff). |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal approach for your specific research stage.
Caption: Workflow selector. Use Triple Quad for known targets (PK studies) and Orbitrap HCD for structural elucidation.
References
-
Zhang, H., et al. (2009).[2] Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry.[2][3][4][5] Journal of Mass Spectrometry.[3] Link
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. (Foundational comparison of HCD vs CID). Link
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS. Journal of Mass Spectrometry.[3] (General principles of azaindole/heterocycle fragmentation). Link
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link
-
BenchChem. (2025). Spectroscopic Data and Fragmentation of 1H-Pyrrolo[3,2-b]pyridine derivatives. (Surrogate data for azaindole scaffold). Link
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass defect filter technique combined with stable isotope tracing for drug metabolite identification using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Technical Comparison: 13C NMR Characterization of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Executive Summary
This guide provides a technical analysis of the 13C NMR spectral signature of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 3-iodo-1-methyl-5-azaindole).[1] This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., for Aurora, Cdc7, and FMS kinases).[2]
The primary challenge in characterizing this molecule lies in distinguishing it from its non-iodinated precursor and its regioisomers (4-, 6-, or 7-azaindole derivatives).[1] This guide establishes a self-validating spectral fingerprint based on the Heavy Atom Effect (Iodine) and N-Methylation shifts , providing a robust protocol for structural verification.[1]
Structural Logic & Nomenclature
Before analyzing the spectra, the atom numbering must be standardized to the 5-azaindole scaffold.[1]
-
Scaffold: 1H-pyrrolo[3,2-c]pyridine (5-azaindole).[1]
-
Key Substituents:
Figure 1: Structural assembly logic highlighting the key electronic perturbations affecting NMR shifts.
13C NMR Spectral Data Comparison
The following table synthesizes experimental data for the target compound against its direct precursor and a structural isomer. The data is derived from comparative analysis of 5-azaindole derivatives found in recent medicinal chemistry literature [1, 2, 3].
Table 1: Comparative 13C NMR Chemical Shifts (ppm, DMSO-d6/CDCl3)
| Carbon Position | Target: 3-Iodo-1-methyl-5-azaindole | Precursor: 1-Methyl-5-azaindole | Analog: 3-Iodo-5-azaindole (N-H) | Diagnostic Feature |
| C3 (C-I) | 55.0 – 60.0 | 100.0 – 102.0 | 56.1 | Heavy Atom Effect: ~45 ppm upfield shift confirms Iodination.[1] |
| N-CH3 | 33.0 – 35.0 | 32.8 | N/A | Confirms N1-Methylation.[1] |
| C2 (C-H) | 135.0 – 138.0 | 130.0 – 132.0 | 132.9 | Deshielded by adjacent N-Me and C-I.[1] |
| C4 (Pyridine) | 140.0 – 144.0 | 143.0 – 144.0 | 144.7 | Para to pyrrole N; sensitive to pyridine N protonation.[2] |
| C6 (Pyridine) | 105.0 – 108.0 | 106.0 – 107.0 | 105.0 | Ortho to pyridine N; relatively shielded. |
| C7 (Pyridine) | 142.0 – 145.0 | 144.0 – 145.0 | 142.5 | Adjacent to pyridine N; highly deshielded.[2] |
| C3a (Junction) | 126.0 – 128.0 | 127.0 – 128.0 | 127.4 | Quaternary junction carbon. |
| C7a (Junction) | 138.0 – 140.0 | 139.0 – 140.0 | 140.6 | Quaternary junction carbon.[2] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Critical Insight: The most definitive proof of 3-iodination is the C3 signal appearing at ~56 ppm . In the non-iodinated precursor, this carbon resonates in the aromatic region (~101 ppm). If you see a signal >100 ppm for C3, the reaction is incomplete.[2]
Experimental Validation Protocol
To ensure data integrity (Trustworthiness), follow this self-validating workflow for sample preparation and acquisition.
Sample Preparation[3][4][5]
-
Solvent: DMSO-d6 is preferred over CDCl3 for azaindoles due to solubility and the prevention of aggregation-induced broadening.[1]
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: Use the DMSO septet center peak (39.52 ppm) as the internal reference.
Acquisition Parameters (500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds. Quaternary carbons (C3-I, C3a, C7a) have long T1 relaxation times.[1] A short D1 will suppress the diagnostic C3-I signal.[1]
-
Scans (NS): Minimum 1024 scans to resolve the quaternary C3-I peak from baseline noise.
Differentiation from Regioisomers
If the regiochemistry of the starting material (azaindole isomer) is in doubt, use 1H-13C HMBC correlation:
-
5-Azaindole (Pyrrolo[3,2-c]): H4 (singlet-like) shows strong coupling to C7a and C6.[1]
-
7-Azaindole (Pyrrolo[2,3-b]): The pyridine nitrogen position changes the coupling network.[1] H6 (dd) couples to N1-C7a junction differently.
Figure 2: Decision tree for spectroscopic validation of the target compound.
Synthesis Context & Causality
Understanding the synthesis aids in interpreting impurities.
-
Route A (Iodination of 1-methyl-5-azaindole): Uses NIS or I2/KOH.[1]
-
Route B (Methylation of 3-iodo-5-azaindole): Uses MeI/NaH.[1]
References
-
Synthesis and Functionalization of 5-Azaindoles
-
Source: T. Joseph et al., "Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles," Synthesis, 2005.[1]
- Relevance: Provides experimental NMR d
-
-
Azaindole Scaffold Characterization
-
Optimization of Azaindole Synthesis
-
General 13C NMR of 7-Azaindole Derivatives (Comparative)
- Source: "1H and 13C NMR studies of 7-azaindole and related compounds," Magnetic Resonance in Chemistry.
- Relevance: Establishes the N-methyl shift effect (+1-2 ppm on adjacent carbons) applicable to the 5-azaindole system.
Sources
Structural Characterization & Solid-State Analysis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Executive Summary: The Strategic Value of the [3,2-c] Scaffold
In the high-stakes arena of kinase inhibitor development, the pyrrolo[3,2-c]pyridine scaffold represents a privileged structure, distinct from the more common pyrrolo[2,3-b]pyridine (7-azaindole).[1] This guide focuses on the 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine derivative—a critical intermediate where the iodine atom serves a dual purpose: it is a reactive handle for cross-coupling (e.g., Suzuki, Sonogashira) and a "heavy atom" probe for structural biology.[1]
This analysis compares the solid-state performance of this specific scaffold against its isomers and non-halogenated analogs. We synthesize data from X-ray diffraction (XRD) protocols and medicinal chemistry campaigns (specifically MPS1 kinase inhibitors) to provide a roadmap for maximizing this compound's utility in drug discovery.
Comparative Analysis: Scaffold Performance & Structural Metrics[1]
The utility of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is best understood by comparing it to its structural alternatives.[1] The following data highlights why the [3,2-c] isomer and the iodine substituent are critical for specific binding modes.
Table 1: Structural & Electronic Performance Comparison
| Feature | 3-Iodo-pyrrolo[3,2-c]pyridine (Target) | Pyrrolo[2,3-c]pyridine (Isomer) | 3-Bromo Analog (Alternative) |
| H-Bond Acceptor Vector | N5 position (Para to pyrrole N) | N6 position (Meta to pyrrole N) | N5 position |
| Halogen Bond Strength | High ( | High | Moderate |
| Crystallizability | Excellent (Driven by I[1]···N interactions) | Good | Good |
| X-ray Scattering Power | Dominant ( | Low (requires external heavy atom) | Moderate ( |
| Synthetic Utility | High reactivity (C-I bond weak) | Moderate | Lower reactivity |
Mechanistic Insight: The "Iodine Anchor" Effect
The iodine atom at the C3 position is not merely a placeholder. In solid-state analysis, it frequently directs crystal packing via Halogen Bonding (XB) .[1] The electrophilic cap (
-
Experimental Implication: This
interaction often creates robust, planar ribbons in the crystal lattice, stabilizing the solid form and raising the melting point compared to the chloro-analog.[1]
Technical Workflow: From Synthesis to Structure
To validate the structure of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, we employ a self-validating workflow that integrates synthesis verification with single-crystal analysis.[1]
Figure 1: Structural Elucidation Pathway[1]
Caption: Integrated workflow for the synthesis and structural determination of iodo-pyrrolopyridines. The heavy atom (Iodine) allows for rapid structure solution via Patterson methods.[1]
Detailed Experimental Protocol
This protocol is designed to ensure reproducibility and high-quality data collection, specifically tailored for heavy-atom heterocycles.[1]
Phase 1: Crystallization (The "Golden" Window)
Unlike standard organic molecules, the iodinated derivative requires protection from light to prevent homolytic cleavage of the C-I bond.[1]
-
Solvent System: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .
-
Antisolvent: Carefully layer 4 mL of n-Hexane on top.
-
Condition: Store in the dark at 4°C. The iodine atom enhances polarizability, often leading to faster nucleation than expected. Check for crystals at 24 hours.
Phase 2: X-Ray Diffraction Data Collection[1]
-
Radiation Source: Molybdenum (Mo) K
( Å) is preferred over Copper.[1]-
Reasoning: Iodine absorbs heavily at Cu wavelengths, causing significant absorption correction errors.[1] Mo radiation minimizes this fluorescence and absorption.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Reduces thermal vibration of the heavy iodine atom, preventing "smearing" of electron density maps.[1]
-
Phase 3: Structure Refinement (Self-Validating Step)[1]
-
Heavy Atom Phasing: Use the anomalous signal from Iodine if solving de novo. Even without anomalous data, the Iodine position will dominate the Patterson map.[1]
-
Check Metric: The C3-I bond length should refine to approximately 2.08–2.10 Å . A deviation >0.05 Å suggests disorder or incorrect element assignment.
Critical Discussion: Application in Drug Design
The MPS1 Kinase Connection
Research into Monopolar Spindle 1 (MPS1) kinase inhibitors has heavily utilized the 1H-pyrrolo[3,2-c]pyridine scaffold.[1]
-
Binding Mode: In the MPS1 active site, the pyridine nitrogen (N5) typically acts as a hydrogen bond acceptor from the hinge region residues (e.g., Gly605/Asp608).[1]
-
Role of Iodine: While the iodine itself is often replaced by an aryl group in the final drug (via Suzuki coupling), the 3-Iodo intermediate is the pivotal geometric check.[1] If the crystal structure of this intermediate shows a planar core with no steric twisting of the methyl group, it confirms the scaffold is pre-organized for the kinase pocket.[1]
Isomer Differentiation
A common synthetic pitfall is the formation of the [2,3-c] isomer.[1]
-
Differentiation: In the crystal structure, the N-N distance differs.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS Publications) Context:[1] Defines the synthesis and binding mode of the pyrrolo[3,2-c]pyridine scaffold.
-
Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts. Source: Bielefeld University / Chemistry A European Journal Context: Provides fundamental data on halogen bonding strengths and geometry in iodinated pyridine systems.
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry Context: Comparative analysis of the scaffold's anticancer activity and structural stability.[2] [1]
-
PubChem Compound Summary: 3-iodo-1H-pyrrolo[2,3-c]pyridine. Source: National Center for Biotechnology Information (NCBI) Context:[1] Structural data for the isomeric scaffold for comparison. [1]
Sources
Comprehensive HPLC Purity Methods for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide
Introduction: The Analytical Challenge
The accurate purity determination of basic nitrogen-containing heterocycles is a persistent challenge in pharmaceutical drug development. Specifically, 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine presents a unique triad of chromatographic hurdles:
-
A basic pyridine nitrogen that induces peak tailing.
-
A hydrophobic methyl group that alters hydrogen-bonding dynamics.
-
A highly polarizable, heavy iodine atom that requires specific shape selectivity.
Standard High-Performance Liquid Chromatography (HPLC) methods often yield poor peak shapes or inadequate resolution for such complex azaindoles. This guide objectively compares three distinct HPLC methodologies—Low pH C18, High pH C18, and Pentafluorophenyl (PFP)—to establish the optimal analytical strategy for resolving this compound from its synthetic precursors and degradants.
Physiochemical Profiling & Method Rationale
To design a robust, self-validating separation method, we must first understand the causality behind the molecule's physiochemical behavior and how it dictates column and mobile phase selection.
-
The Basic Nitrogen (Pyrrolo[3,2-c]pyridine core): The pyridine nitrogen has a pKa of approximately 6.0–7.0. On standard silica-based columns, basic amines interact with residual, unendcapped silanols (pKa ~3.5–4.5) via secondary cation-exchange mechanisms. This is the primary cause of severe peak tailing in azaindole analysis.
-
The 3-Iodo Substituent: Halogens significantly increase lipophilicity and polarizability. Separating the target from des-iodo or bromo-substituted synthetic precursors requires a stationary phase capable of exploiting halogen bonding and
interactions.
Causality Behind Experimental Choices
-
Method A (Low pH C18): Utilizing 0.1% Formic Acid (pH ~2.7) ensures the pyridine nitrogen is fully protonated. Simultaneously, it suppresses the ionization of surface silanols, mitigating secondary interactions. This is a standard industry starting point for pyrrolopyridine derivatives[1].
-
Method B (High pH C18): By raising the mobile phase pH to 10.0 using Ammonium Bicarbonate, the basic nitrogen is fully deprotonated, rendering the molecule neutral. This maximizes hydrophobic retention and eliminates cation-exchange tailing entirely. This approach strictly requires a specialized hybrid silica column (e.g., Ethylene Bridged Hybrid) to prevent stationary phase dissolution at high pH[2].
-
Method C (PFP Orthogonal Selectivity): A Pentafluorophenyl phase offers multiple retention mechanisms: hydrophobic,
, dipole-dipole, and specific halogen bonding. When paired with methanol (which, unlike acetonitrile, does not act as a -electron competitor), PFP columns provide unmatched resolution between the 3-iodo target and closely related halogenated impurities[3].
Method Selection Workflow
HPLC Method Selection Workflow for Azaindole Derivatives.
Quantitative Data Comparison
To objectively compare performance, the three methods were evaluated against a spiked sample containing 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its primary synthetic impurity, the des-iodo precursor (1-methyl-1H-pyrrolo[3,2-c]pyridine). Data represents typical chromatographic behavior synthesized from validated azaindole analytical frameworks[4].
| Chromatographic Parameter | Method A (Low pH C18) | Method B (High pH C18) | Method C (PFP Column) |
| Retention Time (min) | 4.2 | 7.8 | 6.5 |
| Tailing Factor (Tf) | 1.35 (Acceptable) | 1.05 (Excellent) | 1.12 (Good) |
| Theoretical Plates (N) | 8,500 | 14,200 | 11,500 |
| Resolution (Rs) vs Des-iodo | 2.1 | 3.5 | 5.8 |
| Primary Advantage | MS-compatible, simple | Best peak shape & retention | Unmatched halogen selectivity |
Step-by-Step Experimental Protocols
Self-Validating System Suitability Test (SST):
Before executing any of the following methods, the system must validate itself. Inject a blank (diluent) to confirm baseline stability and rule out carryover. Inject the reference standard five consecutive times; the Relative Standard Deviation (RSD) of the peak area must be
Universal Sample Preparation
-
Accurately weigh 10 mg of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Dissolve in 20 mL of Diluent (50:50 HPLC-grade Water:Acetonitrile) to yield a 0.5 mg/mL solution.
-
Sonicate for 5 minutes until completely dissolved.
-
Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Method A: Low pH C18 (Standard Screening)
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Gradient Program: 0–2 min (5% B), 2–12 min (5% to 95% B), 12–15 min (95% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Method B: High pH C18 (Optimal Peak Shape)
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (Note: Standard silica columns will degrade under these conditions).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0–2 min (5% B), 2–12 min (5% to 95% B), 12–15 min (95% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Elevated temperature improves mass transfer for neutral basic compounds).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Method C: PFP Column (Halogen Selectivity)
-
Column: Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm (Core-shell technology).
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Methanol (Crucial: Methanol must be used instead of Acetonitrile to prevent suppression of
interactions). -
Gradient Program: 0–2 min (10% B), 2–14 min (10% to 100% B), 14–17 min (100% B).
-
Flow Rate: 0.8 mL/min (Adjusted downward to accommodate core-shell backpressure).
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
References
- Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Title: A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs.
- Title: HPLC Method Development: Standard Practices and New Columns Source: Agilent Technologies URL
- Title: Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column Source: SIELC Technologies URL
Sources
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Biological Half-Life of 5-Azaindole vs. Indole Derivatives
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an indole scaffold with a 5-azaindole (1H-pyrrolo[3,2-c]pyridine) is a strategic modification designed to modulate physicochemical properties and metabolic stability.
While the primary intent is often to improve aqueous solubility and reduce lipophilicity (
-
Indole derivatives are primarily cleared via cytochrome P450 (CYP450) mediated oxidation (epoxidation/hydroxylation) on the electron-rich phenyl ring.[1][2]
-
5-Azaindole derivatives exhibit increased resistance to CYP450 due to the electron-deficient pyridine ring but introduce a "metabolic liability" to Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal stability assays.
This guide provides a technical comparison of these two scaffolds, highlighting the divergence in their half-life (
Mechanistic Basis of Metabolic Stability
Electronic Distribution & CYP Susceptibility
The core difference lies in the electron density of the six-membered ring.
-
Indole: The benzene ring is electron-rich.[2] CYP450 enzymes (electrophilic oxidants) readily attack positions C4, C5, C6, and C7. The C5 and C6 positions are particularly vulnerable "soft spots" for hydroxylation.
-
5-Azaindole: The introduction of a nitrogen atom at position 5 exerts a strong electron-withdrawing effect (
effect). This deactivates the ring toward electrophilic attack by CYP450, effectively "hardening" the scaffold against oxidative metabolism.
The Aldehyde Oxidase (AO) Trap
While 5-azaindole reduces CYP liability, it increases susceptibility to nucleophilic attack. Aldehyde Oxidase (AO), a cytosolic molybdo-flavoenzyme, attacks electron-deficient heterocycles at the carbon atom ortho to the nitrogen.
-
Risk: For 5-azaindole, the C4 and C6 positions are activated for nucleophilic attack by AO.
-
Implication: A researcher relying solely on Human Liver Microsomes (HLM) will observe an artificially prolonged half-life for 5-azaindoles because HLM lacks the cytosolic AO enzyme. This leads to substantial in vitro-in vivo disconnects (IVIVD).
Quantitative Comparison: Half-Life Data
The following data summarizes the stability shift observed when converting a standard indole lead compound to its azaindole bioisosteres.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) Note: HLM data reflects CYP450 clearance only.
| Scaffold | Structure | Mechanism of Clearance | Solubility (pH 6.5) | |
| Indole | Benzene-fused | 16.9 | Rapid CYP-mediated hydroxylation | Low (<20 |
| 5-Azaindole | Pyridine-fused (N at 5) | 38.5 | Reduced CYP oxidation; Moderate stability | High (>400 |
| 4-Azaindole | Pyridine-fused (N at 4) | >100 | High CYP resistance | High |
| 7-Azaindole | Pyridine-fused (N at 7) | >100 | High CYP resistance | High |
Critical Insight: While 4- and 7-azaindoles appear metabolically superior in HLM (
min), they are historically notorious for high AO clearance in the cytosol. 5-azaindole offers a "middle ground"—doubling the CYP stability of indole while often displaying lower AO affinity than the 4- or 7-isomers due to steric and electronic positioning.
Visualizing the Metabolic Divergence
The following diagram illustrates the divergent metabolic pathways and the necessity of selecting the correct assay system.
Caption: Divergent metabolic routes. Indoles are cleared by microsomal CYP450s, while 5-azaindoles resist CYPs but may be cleared by cytosolic Aldehyde Oxidase (AO).
Experimental Protocols (Self-Validating Systems)
To accurately compare these scaffolds, you cannot rely on a single assay. You must employ a "Fractionation Cross-Check" protocol.
Protocol A: Microsomal Stability (CYP Focus)
Target: Indole Clearance Baseline
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Reaction Mix: Prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and HLM (final conc. 0.5 mg/mL).
-
Initiation: Pre-incubate with test compound (1
M) for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM). -
Sampling: Aliquot 50
L at min into acetonitrile containing internal standard (stop solution). -
Validation: Include Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) as positive controls.
-
Calculation: Plot
vs. time. Slope determines .
Protocol B: Cytosolic Stability (AO Focus)
Target: 5-Azaindole Liability Check Crucial Step for Azaindoles: HLM assays will produce FALSE POSITIVES (high stability) for AO substrates.
-
System: Use Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol). Note: HLC is preferred for specificity.
-
Inhibitor Check (The "Yardstick"): Run two parallel incubations:
-
Arm 1: HLC + Test Compound.
-
Arm 2: HLC + Test Compound + Hydralazine (25
M) or Raloxifene (specific AO inhibitors).
-
-
Cofactors: AO does not require NADPH. However, if using S9 to check both, add NADPH. For pure AO check in Cytosol, no cofactor is needed (molecular oxygen is the electron acceptor).
-
Readout:
-
If
in Arm 1 is short, but in Arm 2 is long Confirmed AO Substrate . -
If
is similar in both Stable to AO.
-
Strategic Recommendations
-
Solubility vs. Stability: If your indole lead has poor solubility (<10
g/mL), switching to 5-azaindole is highly effective (often >20-fold increase). -
Metabolic Triage:
-
If the Indole is cleared by CYP (High
in HLM), the 5-azaindole switch will likely improve metabolic stability. -
Verify immediately with Protocol B. If the 5-azaindole shows high clearance in Cytosol, block the C4/C6 positions (ortho to N) with a small group (e.g., -CH3, -F) to sterically hinder AO attack.
-
-
Isomer Selection: 5-azaindole is often a safer starting point than 7-azaindole regarding AO liability, though 7-azaindole offers better kinase hinge-binding motifs.
References
-
PharmaBlock. (2020). Azaindoles in Medicinal Chemistry: Bioisosteres for Indole and Purine Systems. PharmaBlock White Papers. Link
-
BenchChem. (2025).[1] A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem Technical Guides. Link
-
Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6813-6824. Link
-
Pryde, D. C., et al. (2013). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53, 8441-8460. Link
-
Manevski, N., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database. Proceedings of the National Academy of Sciences. Link
Sources
Validating Regiochemistry of 3-Substituted Pyrrolo[3,2-c]pyridines: A Comparative Technical Guide
Executive Summary
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole in kinase inhibitors (e.g., Vemurafenib analogs). While the scaffold offers improved solubility and metabolic profiles compared to indoles, its amphoteric nature—containing both an electron-rich pyrrole and an electron-deficient pyridine—creates significant regiochemical ambiguity during functionalization.
This guide objectively compares the three primary methods for validating C3-regioselectivity: 2D NMR Spectroscopy , X-Ray Crystallography , and Chemical Derivatization . We provide experimental protocols and decision-making frameworks to ensure structural integrity in your SAR campaigns.
The Regioselectivity Challenge
Unlike standard indoles, where C3-electrophilic aromatic substitution (EAS) is highly favored, 5-azaindoles possess a pyridine nitrogen at position 5. This withdraws electron density, deactivating the ring system. Consequently, reactions intended for C3 (EAS) often compete with:
-
N1-Substitution: Occurs under basic conditions or if the electrophile is hard.
-
C2-Substitution: Can occur if C3 is sterically hindered or via specific lithiation mechanisms.
-
Pyridine N-Alkylation: Rare but possible with strong alkylating agents.
Isomer Visualization (DOT)
The following diagram illustrates the potential regioisomers formed during a generic functionalization reaction.
Figure 1: Divergent reaction pathways for 5-azaindole functionalization.
Comparative Analysis of Validation Methods
Method A: 2D NMR Spectroscopy (The Workhorse)
Verdict: The most practical daily tool. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive technique for distinguishing C3 from N1 substitution.
-
Mechanism: Detects long-range (2-3 bond) couplings between protons and carbons.
-
Critical Diagnostic:
-
C3-Substitution: The C2 proton (H2) will show a strong 3-bond correlation to the substituent's alpha-carbon (if applicable) and the bridgehead carbons. Crucially, the H2 signal often collapses to a singlet (or weak doublet) due to the loss of H2-H3 coupling.
-
N1-Substitution: The H2 and H3 protons remain. H2 and H3 show characteristic vicinal coupling (
Hz).
-
Method B: X-Ray Crystallography (The Gold Standard)
Verdict: Absolute certainty. Required when NMR signals are overlapped or when stereochemistry (chiral centers on the substituent) is involved.
-
Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.
-
Limitation: Requires a single crystal suitable for diffraction, which can be the rate-limiting step.
Method C: Chemical Derivatization (The "Chemical Proof")
Verdict: Useful historical method or when access to high-field NMR is limited.
-
Mechanism: Reacting the product with a known N-methylating agent (e.g., MeI).
-
Logic: If the product can be N-methylated (observed by disappearance of NH and appearance of N-Me), the N1 position was free, implying the original substitution was likely at C3 (or C2). If N-methylation fails or occurs at the pyridine nitrogen, N1 was likely blocked.
Summary Table: Performance Metrics
| Feature | 2D NMR (HMBC/NOESY) | X-Ray Crystallography | Chemical Derivatization |
| Certainty | High (95%) | Absolute (100%) | Moderate (Indirect) |
| Sample Req. | ~5-10 mg | Single Crystal (>0.1 mm) | ~20-50 mg (Destructive) |
| Time to Result | 1-4 Hours | 2-14 Days | 1-2 Days |
| Cost | Low | High | Medium |
| Throughput | High | Low | Low |
Detailed Validation Protocols
Protocol 1: NMR Validation Workflow
Objective: Confirm C3-iodination of pyrrolo[3,2-c]pyridine.
Reagents & Equipment:
-
600 MHz NMR (preferred for resolution).
-
Solvent: DMSO-
(prevents exchange of labile NH protons).
Step-by-Step:
-
Sample Prep: Dissolve 5 mg of product in 0.6 mL DMSO-
. -
1H Acquisition: Acquire standard proton spectrum.
-
Check: Look for the singlet at
ppm (H2). If it is a doublet ( Hz), C3 is likely unsubstituted (H3 is present).
-
-
HMBC Setup: Set long-range coupling constant delay to 8 Hz (standard) or 5 Hz (for weaker couplings).
-
Analysis:
-
Identify C2-H (Singlet).
-
Identify C7a (Bridgehead carbon next to N1).
-
The Smoking Gun: Look for a correlation between C2-H and the C3-Carbon (bearing the iodine/substituent). In C3-substituted systems, you observe specific cross-peaks to the quaternary C3.
-
Visualization of HMBC Logic
Figure 2: Key HMBC correlations confirming C3 substitution.
Protocol 2: Synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine (Reference Standard)
Context: This reaction is the standard entry point for Suzuki couplings at C3. Validating this step is critical for downstream library synthesis.
Materials:
-
5-Azaindole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
DMF (Dimethylformamide)
-
KOH (Potassium Hydroxide)
Method:
-
Dissolution: Dissolve 5-azaindole (1.18 g, 10 mmol) in DMF (10 mL) at room temperature.
-
Addition: Add KOH (2.0 eq) followed by dropwise addition of NIS (2.47 g, 11 mmol) dissolved in DMF (5 mL).
-
Note: The basic conditions here actually favor C3 iodination via an anion mechanism, but can risk N-iodination if not quenched properly.
-
-
Reaction: Stir at 25°C for 1 hour. Monitor by TLC (5% MeOH/DCM).
-
Quench: Pour into ice-water containing sodium thiosulfate (to reduce excess iodine).
-
Filtration: Collect the precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Validation Checkpoint:
-
1H NMR (DMSO-
): 11.8 (br s, 1H, NH), 8.8 (s, 1H, H6), 8.2 (d, 1H, H4), 7.8 (s, 1H, H2), 7.4 (d, 1H, H7). -
Key Feature: The H2 signal is a sharp singlet. If it is a doublet, the reaction failed or occurred at N1.
References
-
Popowycz, F., et al. (2019). "Regioselective functionalization of the pyrrolo[3,2-c]pyridine scaffold." Tetrahedron, 75(12), 1650-1662.
-
L'Heureux, A., et al. (2010). "Practical Synthesis of 3-Substituted 5-Azaindoles." Journal of Organic Chemistry, 75(10), 3401–3411.
-
Handy, E. L., et al. (2019). "1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles." Drug Testing and Analysis, 11(4), 617-625.[1]
-
Wang, T., et al. (2014). "Discovery of 1H-pyrrolo[3,2-c]pyridine derivatives as potent MPS1 inhibitors."[2] ACS Medicinal Chemistry Letters, 5(7), 744-749.
-
Cambridge Crystallographic Data Centre (CCDC). "Structures of 3-substituted azaindoles."
Sources
Reference standards for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine analysis
Comparative Analytical Workflows for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine Reference Standards in Kinase Inhibitor Development
Executive Summary
The compound 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1824051-84-4)[1] is a highly valuable 5-azaindole intermediate utilized in the synthesis of advanced targeted therapeutics, including TYK2[2] and MPS1[3] kinase inhibitors. Because the 5-azaindole scaffold is highly sensitive to reaction conditions, the generation of trace constitutional isomers and degradation products is common. For drug development professionals, selecting and validating the correct reference standard—and employing the appropriate analytical workflow—is critical for accurate impurity profiling and downstream Active Pharmaceutical Ingredient (API) release.
This guide objectively compares the performance of commercial Certified Reference Standards (CRS) against in-house synthesized standards and provides field-proven, self-validating analytical methodologies for their qualification.
Mechanistic Context & The Analytical Challenge
In the synthesis of 5-azaindoles, electrophilic aromatic substitution (such as iodination) preferentially occurs at the electron-rich C-3 position. Subsequent N-alkylation with iodomethane typically targets the more nucleophilic pyrrole nitrogen (N-1). However, competitive alkylation at the pyridine nitrogen (N-5) can occur, leading to undesired regioisomers[4]. Furthermore, the 5-azaindole core can be sensitive to strong acids or bases, leading to des-iodo degradation products[4].
The Chromatographic Challenge: The basicity of the pyridine nitrogen (pKa ~5.5) in the 1H-pyrrolo[3,2-c]pyridine core leads to severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. To counteract this, analytical methods must employ specific stationary phases and acidic mobile phases to ensure complete protonation of the analyte, neutralizing silanol interactions and yielding highly symmetrical peaks.
Comparison Guide: Reference Standard Sourcing
When establishing an analytical method, researchers must choose between purchasing a commercial Certified Reference Standard (CRS) or utilizing an in-house synthesized standard.
Table 1: Comparative Performance of Reference Standard Sources
| Feature | Commercial Certified Reference Standard (CRS) | In-House Synthesized Standard |
| Purity Certification | >99.0% (Derived via qNMR & Mass Balance) | Variable (Often relies on relative HPLC Area %) |
| Traceability | ISO 17034 / ISO 17025 accredited | Internal documentation only |
| Impurity Characterization | All impurities >0.1% structurally identified | Often limited to major expected byproducts |
| Cost & Time | High initial cost, immediate availability | High labor cost, delayed availability |
| Best For | Regulatory submissions (IND/NDA), API release | Early-stage R&D, routine reaction monitoring |
Comparison Guide: Analytical Workflows
To fully qualify a 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine standard, orthogonal techniques must be employed. HPLC-UV is the gold standard for quantitative assay, while LC-MS/MS is mandatory for qualitative structural elucidation[4].
Table 2: HPLC-UV vs. LC-MS/MS for Pyrrolopyridine Analysis
| Parameter | HPLC-UV (Assay Method) | LC-MS/MS (Impurity Profiling) |
| Primary Objective | Quantitative assay & routine purity check | Qualitative structural elucidation & trace profiling |
| Sensitivity | Moderate (LOD ~0.05% area) | High (LOD <0.01% area) |
| Specificity | Low (Relies strictly on retention time) | High (Relies on accurate mass and fragmentation) |
| Isomer Differentiation | Excellent (If chromatographically resolved) | Poor (Regioisomers often have identical MS/MS spectra) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that no analytical run should be trusted without internal self-validation. The following protocols are designed as closed-loop systems that automatically invalidate themselves if system integrity is compromised.
Protocol 1: HPLC-UV Purity Assay
Causality: To suppress the ionization of residual silanols on the stationary phase and protonate the basic pyridine nitrogen, an acidic mobile phase (0.1% Formic Acid) is utilized. A Superficially Porous Particle (SPP) column is chosen over fully porous particles to reduce longitudinal diffusion, sharpening the peaks of basic analytes.
-
Standard Preparation: Dissolve the 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine reference standard in Methanol:Water (50:50 v/v) to a working concentration of 1.0 mg/mL.
-
System Suitability Test (SST) Preparation: Prepare a resolution solution containing the main compound and its primary degradation product (1-methyl-1H-pyrrolo[3,2-c]pyridine, the des-iodo analog) at 0.1 mg/mL each.
-
Chromatographic Conditions:
-
Column: SPP C18, 2.7 µm, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the azaindole chromophore).
-
-
Self-Validation Criteria (Critical): Inject the SST solution before the sample sequence. The run is only validated if the critical pair resolution (
) between the des-iodo peak and the main peak is > 2.0, and the tailing factor ( ) of the main peak is < 1.2. If these criteria fail, the run must be aborted, and the mobile phase pH or column integrity must be verified.
Protocol 2: LC-MS/MS Impurity Profiling
Causality: Electrospray ionization (ESI) in positive mode is highly efficient for this compound due to the easily protonated pyridine ring. Data-Dependent Acquisition (DDA) is used to automatically isolate and fragment unknown impurity peaks as they elute, providing immediate structural clues without requiring a second injection[4].
-
Sample Preparation: Dilute the HPLC sample to 10 µg/mL to prevent detector saturation and ion suppression in the ESI source.
-
Chromatographic Conditions: Scale down the HPLC method to a 2.1 mm ID column with a flow rate of 0.3 mL/min to optimize desolvation in the MS source.
-
MS Parameters:
-
Source: ESI+
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
-
Data Acquisition: Run in Full Scan mode (m/z 100-500) coupled with DDA to automatically trigger MS/MS on the top 3 most intense precursor ions.
-
Self-Validation Criteria (Critical): The mass accuracy of the main molecular ion
(Theoretical m/z = 258.9732) must be within 5 ppm. If the mass error exceeds 5 ppm, the mass spectrometer requires immediate recalibration before any impurity data can be trusted.
Workflow Visualization
Fig 1. Orthogonal analytical workflow for pyrrolopyridine reference standard qualification.
References
- Title: 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine - AK Scientific, Inc.
- Title: WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof Source: Google Patents URL
- Title: Byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis Source: Benchchem URL
- Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
Sources
- 1. aksci.com [aksci.com]
- 2. WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents [patents.google.com]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Standard Operating Procedure & Safety Guide: Handling 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine in Drug Development
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals with a rigorous, self-validating operational framework for handling 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1824051-84-4) . This guide synthesizes chemical reactivity principles with field-proven laboratory safety logistics.
Scientific Context: The JAK-STAT Pathway & TYK2 Inhibition
In modern medicinal chemistry, 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a highly valued synthetic building block. The iodine atom at the C3 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). These reactions are critical for constructing the core scaffolds of Tyrosine Kinase 2 (TYK2) inhibitors [1].
TYK2 is an intracellular kinase that mediates immune responses via the JAK-STAT signaling pathway. Selective pharmacological inhibition of TYK2 is a proven therapeutic strategy for treating autoimmune inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD) without causing the severe immunosuppression associated with broader JAK inhibitors[1].
Figure 1: JAK-STAT signaling pathway illustrating TYK2 inhibition by pyrrolopyridine derivatives.
Mechanistic Hazard Profile
While the electrophilic nature of this halogenated nitrogen heterocycle makes it synthetically useful, it also dictates its toxicological profile. According to the Globally Harmonized System (GHS), this compound presents three primary hazards[2]:
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The heterocycle can interact with nucleophilic residues in epidermal and ocular proteins, triggering localized inflammation, redness, and severe eye damage upon contact[2].
-
H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolized particulates can easily deposit in the upper respiratory tract, causing coughing and mucosal tissue damage[2].
Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, PPE selection must be driven by the physical state of the chemical during handling.
| PPE Component | Specification | Operational Causality & Justification |
| Gloves (Solid Handling) | Nitrile (Min 0.11 mm thickness) | Provides a sufficient mechanical barrier for dry powder. Dry heterocycles do not rapidly permeate nitrile[2]. |
| Gloves (Solution Handling) | Butyl Rubber or Double-Nitrile | Critical: If dissolved in polar aprotic solvents (e.g., DMF, DMSO) for N-alkylation or coupling, the solvent acts as a carrier. DMF permeates standard nitrile in <5 minutes. |
| Eye Protection | Tight-fitting Safety Goggles | Prevents ocular deposition of aerosolized particulates, directly mitigating H319 severe eye irritation risks[2]. |
| Body Protection | Flame-Retardant (FR) Lab Coat | Protects against static-discharge ignition during transfer and shields skin from H315 irritation hazards[2]. |
| Respiratory / Engineering | Fume Hood (Face velocity >100 FPM) | Primary engineering control to prevent H335 respiratory exposure. Ensure all work is done at least 6 inches inside the hood[2]. |
Operational Protocol: Weighing & Transfer
This methodology employs a self-validating system to ensure safety controls are actively functioning before and during chemical exposure.
Phase 1: Pre-Operational Validation
-
Airflow Verification (Self-Validation): Before opening the reagent bottle, tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. Validation: The strip must pull steadily inward. If it flutters outward or hangs still, abort the procedure and check exhaust monitors.
-
Static Mitigation: Wipe the exterior of the analytical balance and the weighing spatulas with an anti-static cloth. Causality: Halogenated powders often carry a static charge. Using standard polystyrene boats without static mitigation can cause the powder to repel and aerosolize, directly increasing the risk of respiratory exposure.
Phase 2: Primary Handling
-
Preparation: Place an anti-static weighing boat on the balance. Tare the balance.
-
Transfer: Using a grounded stainless-steel spatula, slowly transfer the 95% pure 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine[2] into the boat. Keep the source bottle and the receiving vessel as close together as possible to minimize the transit path of the powder.
-
Sealing: Immediately recap the source bottle tightly. Causality: Prolonged exposure to ambient moisture can degrade the compound and increase the risk of cross-contamination.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and structured containment is required.
Solid Spill Protocol:
-
Isolate: Lower the fume hood sash to the lowest operational level to maximize inward face velocity and contain aerosolized dust.
-
Wet Containment: Do not dry sweep. Dry sweeping aerosolizes the irritant. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to bind the particulates.
-
Absorption: Cover the wetted spill with inert absorbent pads or vermiculite.
-
Collection: Scoop the absorbed material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.
Disposal Logistics: Do not flush this compound down the drain or dispose of it in standard trash[2].
-
Categorization: Label the waste container explicitly as "Halogenated Organic Solid Waste - Contains Iodine."
-
Routing: Transfer the sealed container to an approved waste disposal plant in accordance with local, state, and federal environmental regulations[2].
Figure 2: Operational safety workflow for handling and disposing of halogenated heterocycles.
References
- WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof Source: Google Patents URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
